YX-02-030
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C66H85Cl2N9O10S |
|---|---|
Molecular Weight |
1267.4 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[[2-[4-[(4S,5R)-2-(4-tert-butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethylimidazole-1-carbonyl]piperazin-1-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C66H85Cl2N9O10S/c1-11-87-54-36-48(63(3,4)5)20-25-52(54)59-73-65(9,46-16-21-49(67)22-17-46)66(10,47-18-23-50(68)24-19-47)77(59)62(83)75-29-27-74(28-30-75)40-55(79)69-26-31-84-32-33-85-34-35-86-41-56(80)72-58(64(6,7)8)61(82)76-39-51(78)37-53(76)60(81)70-38-44-12-14-45(15-13-44)57-43(2)71-42-88-57/h12-25,36,42,51,53,58,78H,11,26-35,37-41H2,1-10H3,(H,69,79)(H,70,81)(H,72,80)/t51-,53+,58-,65+,66-/m1/s1 |
InChI Key |
FRCCOJQMSWWHQP-QOWPVYDQSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of YX-02-030 in Triple-Negative Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of YX-02-030, a novel therapeutic agent, in the context of triple-negative breast cancer (TNBC). The information presented is based on preclinical research and is intended to inform further investigation and development.
Executive Summary
Triple-negative breast cancer (TNBC) is a particularly aggressive subtype of breast cancer with limited targeted therapeutic options.[1][2][3] A promising strategy involves targeting the murine double minute 2 (MDM2) protein, an E3 ubiquitin ligase that is a key negative regulator of the p53 tumor suppressor.[4] this compound is a Proteolysis-Targeting Chimera (PROTAC) designed to specifically induce the degradation of MDM2.[5][6] This molecule is composed of a ligand that binds to MDM2 and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of MDM2.[5][6]
In TNBC cells with inactivated p53 (either mutant or deleted), the degradation of MDM2 by this compound leads to the activation of TAp73, a member of the p53 family.[5][6] This activation of TAp73 subsequently induces apoptosis, resulting in the death of TNBC cells.[5][6] This mechanism has demonstrated efficacy in 2D and 3D cell cultures, patient-derived explants, and in vivo xenograft models, highlighting the potential of this compound as a therapeutic agent for this challenging cancer subtype.[5][6]
Quantitative Data
The following tables summarize the key quantitative data regarding the binding and efficacy of this compound.
Table 1: Binding Affinity and Inhibitory Concentrations
| Parameter | Value | Method | Target |
| HTRF IC50 (MDM2-p53 binding) | 63 ± 3 nM | HTRF | MDM2-p53 Interaction |
| SPR KD (Binding to MDM2) | 35 nM | SPR | MDM2 |
| HTRF IC50 (VHL-HIF1α binding) | 1350 ± 181 nM | HTRF | VHL-HIF1α Interaction |
Data sourced from Adams et al.[5]
Table 2: In Vitro Efficacy in TNBC Cell Lines
| Cell Line | p53 Status | Assay | IC50 |
| MDA-MB-231 | Mutant | MTT Assay | ~5 µM |
| MDA-MB-436 | Deleted | MTT Assay | ~5 µM |
| MDA-MB-231 | Mutant | Apoptosis (Annexin-V) | Significant increase at 4 µM |
| MDA-MB-436 | Deleted | Apoptosis (Annexin-V) | Significant increase at 4 µM |
| MDA-MB-231 | Mutant | Caspase-3 Activity | Significant increase at 4 µM |
| MDA-MB-436 | Deleted | Caspase-3 Activity | Significant increase at 4 µM |
| MDA-MB-231 | Mutant | Apoptotic Sub-G1 DNA Content | Significant increase at 4 µM |
| MDA-MB-436 | Deleted | Apoptotic Sub-G1 DNA Content | Significant increase at 4 µM |
Data sourced from Adams et al.[7]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
References
- 1. Antibody halts triple negative breast cancer in preclinical models | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 2. Signaling Pathways and Natural Compounds in Triple-Negative Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stopping triple-negative breast cancer in its tracks | NextGen Precision Health [precisionhealth.missouri.edu]
- 4. Dual inhibitor of MDM2 and NFAT1 for experimental therapy of breast cancer: in vitro and in vivo anticancer activities and newly discovered effects on cancer metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted MDM2 degradation reveals a new vulnerability for p53 inactivated triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacr.org [aacr.org]
- 7. researchgate.net [researchgate.net]
The Role of YX-02-030 in p53-Mutant Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The tumor suppressor protein p53 is frequently mutated in human cancers, rendering many therapeutic strategies ineffective. This has spurred the development of novel approaches to target cancers with a dysfunctional p53 pathway. YX-02-030 emerges as a promising therapeutic agent, a Proteolysis-targeting chimera (PROTAC) specifically designed to induce the degradation of the E3 ubiquitin ligase MDM2. Unlike traditional MDM2 inhibitors that rely on wild-type p53 activity, this compound demonstrates potent anti-cancer effects in p53-mutant and p53-deleted cancer cells. This guide provides a comprehensive overview of the mechanism of action, quantitative data, and experimental protocols related to the activity of this compound in the context of p53-mutant malignancies, with a particular focus on Triple-Negative Breast Cancer (TNBC).
Introduction
Mutations in the TP53 gene are one of the most common genetic alterations in cancer, occurring in approximately 50% of all human tumors.[1][2] These mutations not only lead to a loss of p53's tumor-suppressive functions but can also result in a gain-of-function phenotype, promoting cancer progression and therapeutic resistance.[1] MDM2 is a primary negative regulator of p53, and its overexpression is a common mechanism for p53 inactivation in cancers with wild-type p53.[3][4] While MDM2 inhibitors have shown promise in cancers with functional p53, they are largely ineffective in tumors harboring p53 mutations.[5]
This compound is a novel PROTAC that hijacks the cell's ubiquitin-proteasome system to specifically target MDM2 for degradation.[3][4][5] This molecule is a bifunctional chimera, linking a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase to a modified version of the MDM2 inhibitor RG7112.[3][5][6] By inducing the degradation of MDM2, this compound activates the p53 family member TAp73, which subsequently triggers apoptosis in p53-mutant cancer cells.[5][6] This guide will delve into the technical details of this compound's function and provide a resource for researchers in the field.
Quantitative Data
The following tables summarize the key quantitative data regarding the binding affinity, inhibitory concentrations, and cellular effects of this compound.
| Parameter | Value | Assay | Reference |
| MDM2-p53 Binding Inhibition (IC50) | 63 ± 3 nM | Homogeneous Time-Resolved Fluorescence (HTRF) | [5] |
| MDM2 Binding Affinity (KD) | 35 nM | Surface Plasmon Resonance (SPR) | [5] |
| VHL-HIF1α Binding Inhibition (IC50) | 1350 ± 181 nM | Homogeneous Time-Resolved Fluorescence (HTRF) | [5] |
Table 1: Biochemical Activity of this compound. This table presents the in vitro binding and inhibitory activities of this compound.
| Cell Line | p53 Status | IC50 (µM) | Assay | Reference |
| MDA-MB-231 | Mutant | ~1 | MTT/MTS Survival Assay (48h) | [7] |
| HCC-1143 | Mutant | ~1 | MTT/MTS Survival Assay (48h) | [7] |
| HCC-1395 | Mutant | ~1 | MTT/MTS Survival Assay (48h) | [7] |
| MDA-MB-436 | Deleted | ~1 | MTT/MTS Survival Assay (48h) | [7] |
| MDA-MB-453 | Deleted | ~1 | MTT/MTS Survival Assay (48h) | [7] |
Table 2: Anti-proliferative Activity of this compound in p53-Inactivated TNBC Cell Lines. This table shows the half-maximal inhibitory concentration (IC50) of this compound in various TNBC cell lines with different p53 statuses.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action of this compound in p53-mutant cancer cells involves the degradation of MDM2 and the subsequent activation of TAp73-mediated apoptosis.
Figure 1: Mechanism of action of this compound in p53-mutant cancer cells.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture
TNBC cell lines with mutant p53 (MDA-MB-231, HCC-1143, HCC-1395) and deleted p53 (MDA-MB-436, MDA-MB-453) can be obtained from the American Type Culture Collection (ATCC). Cells should be maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
Western Blotting
-
Cell Lysis: Treat cells with the desired concentrations of this compound or DMSO for the indicated times. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-MDM2, anti-p73, anti-BAX, anti-PUMA, anti-NOXA, anti-GAPDH) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay (MTT/MTS)
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound or control compounds for 48 hours.
-
Assay: Add MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate cell viability relative to DMSO-treated control cells.
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction and cDNA Synthesis: Treat cells with this compound or DMSO. Extract total RNA using a commercial kit and synthesize cDNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a SYBR Green master mix and specific primers for target genes (e.g., BAX, PUMA, NOXA) and a housekeeping gene (e.g., GAPDH).
-
Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
In Vivo Xenograft Studies
-
Tumor Implantation: Subcutaneously inject p53-mutant TNBC cells (e.g., MDA-MB-231) into the flank of immunodeficient mice.
-
Treatment: Once tumors reach a palpable size, randomize mice into treatment and control groups. Administer this compound or vehicle control via intraperitoneal injection at a specified dose and schedule.
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Toxicity Assessment: Monitor animal body weight and overall health as indicators of toxicity.
-
Endpoint Analysis: At the end of the study, excise tumors for further analysis (e.g., Western blotting, immunohistochemistry).
References
An In-depth Technical Guide to YX-02-030-Induced Degradation of the MDM2 Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action and experimental validation of YX-02-030, a Proteolysis-Targeting Chimera (PROTAC) designed to induce the degradation of the E3 ubiquitin ligase MDM2. This document details the core principles of this compound's function, its effects on downstream signaling pathways, particularly in p53-inactivated triple-negative breast cancer (TNBC), and provides detailed protocols for key validation experiments.
Core Concept: this compound-Mediated MDM2 Degradation
This compound is a heterobifunctional molecule that hijacks the cell's natural protein disposal system to selectively eliminate MDM2. It is composed of a ligand that binds to MDM2 and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This dual binding induces the formation of a ternary complex between MDM2, this compound, and VHL.[1] Within this complex, the VHL E3 ligase ubiquitinates MDM2, marking it for degradation by the 26S proteasome.[1]
This targeted degradation of MDM2 has significant therapeutic implications, particularly in cancers with inactivated p53. In such cases, this compound treatment leads to the activation of the p53 family member TAp73, which in turn transcriptionally upregulates pro-apoptotic genes, ultimately leading to cancer cell death.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data characterizing the binding, efficacy, and cellular effects of this compound.
| Parameter | Value | Assay | Reference |
| MDM2-p53 Binding Inhibition (IC50) | 63 ± 3 nM | HTRF | [1] |
| VHL-HIF1α Binding Inhibition (IC50) | 1350 ± 181 nM | HTRF | [1] |
| MDM2 Binding Affinity (KD) | 35 nM | SPR | [1] |
Table 1: Biochemical Activity of this compound
| Cell Line | p53 Status | This compound IC50 (µM) | Reference |
| MDA-MB-231 | Mutant (R280K) | 4.0 - 5.3 | [1] |
| HCC-1143 | Mutant (R248Q) | 4.0 - 5.3 | [1] |
| HCC-1395 | Mutant (R175H) | 4.0 - 5.3 | [1] |
| MDA-MB-436 | Deleted | 4.5 - 5.5 | [1] |
| MDA-MB-453 | Deleted | 4.5 - 5.5 | [1] |
Table 2: In Vitro Efficacy of this compound in Triple-Negative Breast Cancer Cell Lines
Signaling Pathway
The degradation of MDM2 by this compound in p53-inactivated TNBC cells triggers a TAp73-mediated apoptotic signaling cascade.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Protein-Protein Binding Inhibition
This assay is used to determine the IC50 values for the inhibition of MDM2-p53 and VHL-HIF1α interactions.
Principle: HTRF is a time-resolved fluorescence resonance energy transfer (TR-FRET) technology. It utilizes two fluorophores, a donor (e.g., Europium cryptate) and an acceptor (e.g., d2), conjugated to specific antibodies or proteins. When the two interacting proteins are in close proximity, excitation of the donor leads to energy transfer to the acceptor, which then emits a specific fluorescence signal. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.
Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., PBS with 0.1% BSA and 0.1% Tween-20).
-
Dilute recombinant proteins (e.g., GST-MDM2 and His-p53 peptide, or VHL complex and biotinylated HIF1α peptide) and HTRF detection reagents (e.g., anti-GST-Europium and anti-His-d2, or anti-His-Tb and Streptavidin-d2) in the assay buffer to their final concentrations.
-
Prepare a serial dilution of this compound in the assay buffer.
-
-
Assay Procedure:
-
In a 384-well low-volume white plate, add the test compounds (this compound dilutions) or vehicle control (DMSO).
-
Add the recombinant protein mixture to each well.
-
Add the HTRF detection reagent mixture to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 1-4 hours), protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000.
-
Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics
SPR is employed to determine the binding affinity (KD) and the association (ka) and dissociation (kd) rates of this compound to MDM2.
Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip. One interacting partner (ligand, e.g., His-tagged MDM2) is immobilized on the sensor chip. The other partner (analyte, e.g., this compound) is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index, which is detected as a change in the resonance angle of reflected light.
Protocol:
-
Sensor Chip Preparation:
-
Immobilize the ligand (e.g., HIS-SUMO-MDM2) onto a suitable sensor chip (e.g., a nickel-coated chip) according to the manufacturer's instructions.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the analyte (this compound) in a suitable running buffer (e.g., HBS-EP+).
-
Inject the analyte dilutions over the sensor chip surface at a constant flow rate.
-
Monitor the association of the analyte with the immobilized ligand in real-time.
-
After the association phase, flow the running buffer over the chip to monitor the dissociation of the analyte.
-
Regenerate the sensor surface between different analyte concentrations if necessary.
-
-
Data Analysis:
-
The binding data is recorded as a sensorgram (response units vs. time).
-
Globally fit the kinetic data to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's evaluation software to determine ka, kd, and KD (KD = kd/ka).
-
AlphaScreen Assay for Ternary Complex Formation
This assay is used to confirm the formation of the MDM2-YX-02-030-VHL ternary complex.
Principle: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay. Donor and acceptor beads are coated with molecules that can bind to the proteins of interest. When the proteins form a complex, the beads are brought into close proximity. Upon excitation with laser light, the donor bead releases singlet oxygen, which diffuses to the nearby acceptor bead, triggering a chemiluminescent signal.
Protocol:
-
Reagent Preparation:
-
Use tagged proteins (e.g., GST-MDM2 and His-VHL).
-
Prepare a serial dilution of this compound.
-
Prepare a mixture of AlphaScreen donor beads (e.g., Glutathione-coated) and acceptor beads (e.g., Nickel Chelate-coated) in an appropriate assay buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add the tagged proteins (GST-MDM2 and His-VHL).
-
Add the this compound dilutions or vehicle control.
-
Incubate at room temperature for a defined period (e.g., 30-60 minutes).
-
Add the AlphaScreen bead mixture to all wells in subdued light.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 1-2 hours).
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaScreen-compatible plate reader.
-
A bell-shaped curve is typically observed, where the signal increases with the formation of the ternary complex and then decreases at higher concentrations of the PROTAC due to the "hook effect" (formation of binary complexes that prevent ternary complex formation). The peak of the curve indicates the optimal concentration for ternary complex formation.
-
Western Blotting for MDM2 Degradation
Western blotting is used to visualize and quantify the degradation of MDM2 in cells treated with this compound.
Protocol:
-
Cell Culture and Treatment:
-
Seed TNBC cells (e.g., MDA-MB-231, MDA-MB-436) in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specified time course (e.g., 16 hours for dose-response, or a time course at a fixed concentration).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for MDM2 (and other proteins of interest like VHL, TAp73, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software and normalize to the loading control.
-
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay used to assess the effect of this compound on the viability of TNBC cells.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding and Treatment:
-
Seed TNBC cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control for a specified period (e.g., 48 hours).
-
-
MTT Incubation:
-
Add MTT solution (final concentration of 0.5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Experimental and Logical Workflows
The following diagrams illustrate the workflows for key experimental procedures and the logical framework of this compound's mechanism of action.
References
YX-02-030: A Technical Whitepaper on a Novel PROTAC MDM2 Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
YX-02-030 is a novel Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the E3 ubiquitin ligase MDM2. Structurally, it is a bifunctional molecule that links an MDM2 inhibitor to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This unique construction facilitates the formation of a ternary complex between MDM2 and VHL, leading to the ubiquitination and subsequent proteasomal degradation of MDM2. This technical guide provides a comprehensive overview of the structural and functional characteristics of this compound, including its mechanism of action, quantitative biochemical and cellular activity, and detailed experimental protocols. The information presented herein is intended to support further research and development of this promising anti-cancer agent, particularly for p53-inactivated malignancies such as triple-negative breast cancer (TNBC).
Structural Characteristics
This compound is a PROTAC that was synthesized by modifying the clinically available MDM2 inhibitor, RG7112.[1][2] The 3-(methylsulfonyl)-propyl tail on the piperazine (B1678402) motif of RG7112 was replaced with an acetic acid to generate RG7112D. This modified MDM2-binding moiety is then coupled via an amide bond to a VHL E3 ligase recruiting ligand, VH032, through a hydrophilic tri-polyethylene glycol linker.[2] The resulting chemical structure is comprised of three key components: an MDM2 inhibitor (warhead), a linker, and a VHL E3 ligase ligand (recruiting element).[3]
Functional Characteristics
Mechanism of Action
This compound functions as a potent degrader of MDM2.[3][4] Its mechanism of action involves the following key steps:
-
Ternary Complex Formation : this compound simultaneously binds to both MDM2 and the VHL E3 ubiquitin ligase, forming a ternary complex.[1]
-
Ubiquitination : The proximity induced by the ternary complex allows the VHL E3 ligase to ubiquitinate MDM2, tagging it for degradation.
-
Proteasomal Degradation : The ubiquitinated MDM2 is then recognized and degraded by the 26S proteasome.[2]
-
Downstream Effects : The degradation of MDM2 leads to the activation of the p53 family member TAp73, which in turn upregulates pro-apoptotic genes, leading to apoptosis in cancer cells.[1][2][4]
This mechanism is effective even in cancer cells with mutated or deleted p53, a significant advantage over traditional MDM2 inhibitors that rely on functional p53 for their anti-tumor activity.[5][6]
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: Biochemical Activity of this compound
| Parameter | Value | Method | Reference |
| MDM2-p53 Binding Inhibition (IC50) | 63 ± 3 nM | HTRF | [2] |
| VHL-HIF1α Binding Inhibition (IC50) | 1.35 ± 0.181 µM | HTRF | [2] |
| MDM2 Binding Affinity (KD) | 35 nM | SPR | [2] |
Table 2: Cellular Activity of this compound in TNBC Cell Lines
| Cell Line | p53 Status | IC50 | Method | Reference |
| MDA-MB-231 | Mutant | 4.0 - 5.3 µM | MTT/MTS Assay | [6] |
| MDA-MB-436 | Deleted | 4.0 - 5.3 µM | MTT/MTS Assay | [6] |
Signaling Pathway and Experimental Workflows
This compound Signaling Pathway
Caption: Mechanism of action of this compound leading to apoptosis.
Experimental Workflow for this compound Characterization
Caption: Workflow for the preclinical characterization of this compound.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
-
Purpose : To determine the inhibitory activity of this compound on the MDM2-p53 and VHL-HIF1α protein-protein interactions.
-
Principle : HTRF is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. It uses a donor fluorophore (europium cryptate) and an acceptor fluorophore that emit a signal when in close proximity.
-
Protocol :
-
Prepare assay buffer suitable for the protein-protein interaction being studied.
-
In a microplate, add the target proteins (e.g., GST-tagged MDM2 and 6His-tagged p53 peptide) labeled with donor and acceptor fluorophores.
-
Add serial dilutions of this compound or control compounds to the wells.
-
Incubate the plate at room temperature for a specified period to allow for binding equilibrium.
-
Read the plate on an HTRF-compatible microplate reader, measuring fluorescence at both the donor and acceptor emission wavelengths.
-
Calculate the HTRF ratio and plot the results against the compound concentration to determine the IC50 value.
-
Surface Plasmon Resonance (SPR) Assay
-
Purpose : To determine the binding affinity (KD) of this compound to MDM2.
-
Principle : SPR measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, providing real-time kinetic data.
-
Protocol :
-
Immobilize the ligand (e.g., MDM2 protein) onto a suitable sensor chip.
-
Prepare a series of dilutions of the analyte (this compound) in a suitable running buffer.
-
Inject the analyte dilutions over the sensor chip surface at a constant flow rate.
-
Monitor the association and dissociation phases in real-time by recording the SPR signal (response units).
-
Regenerate the sensor chip surface between injections if necessary.
-
Analyze the sensorgram data using appropriate binding models to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
-
AlphaScreen Assay
-
Purpose : To confirm the formation of the ternary complex between MDM2, this compound, and VHL.
-
Principle : AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) uses donor and acceptor beads that generate a chemiluminescent signal when brought into close proximity.
-
Protocol :
-
Coat donor beads with one protein (e.g., GST-MDM2) and acceptor beads with the other (e.g., His-VHL).
-
In a microplate, mix the donor and acceptor beads with varying concentrations of this compound.
-
Incubate the plate in the dark at room temperature to allow for ternary complex formation.
-
Read the plate on an AlphaScreen-compatible microplate reader.
-
A bell-shaped curve is typically observed, with the peak indicating the optimal concentration for ternary complex formation.
-
Western Blot for MDM2 Degradation
-
Purpose : To visualize and quantify the degradation of MDM2 in cells treated with this compound.
-
Protocol :
-
Culture TNBC cells (e.g., MDA-MB-231, MDA-MB-436) and treat with various concentrations of this compound for different time points.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for MDM2, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Use a loading control (e.g., GAPDH or β-actin) to normalize for protein loading.
-
MTT/MTS Assay for Cell Viability
-
Purpose : To determine the cytotoxic effect of this compound on cancer cells.
-
Principle : These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.
-
Protocol :
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 48 hours).
-
Add MTT or MTS reagent to each well and incubate for a few hours.
-
If using MTT, add a solubilizing agent to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
-
Caspase-3 Activity Assay
-
Purpose : To measure the induction of apoptosis by this compound.
-
Principle : This assay detects the activity of caspase-3, a key executioner caspase in apoptosis, through the cleavage of a colorimetric or fluorometric substrate.
-
Protocol :
-
Treat cells with this compound to induce apoptosis.
-
Lyse the cells and incubate the lysate with a caspase-3 substrate (e.g., DEVD-pNA).
-
Measure the absorbance or fluorescence of the cleaved substrate using a microplate reader.
-
Quantify the fold increase in caspase-3 activity compared to untreated cells.
-
Sub-G1 DNA Analysis
-
Purpose : To quantify apoptotic cells based on their fractional DNA content.
-
Principle : Apoptotic cells undergo DNA fragmentation, and when stained with a DNA-intercalating dye like propidium (B1200493) iodide (PI), they exhibit a lower DNA content than cells in the G1 phase of the cell cycle (sub-G1 peak).
-
Protocol :
-
Treat cells with this compound to induce apoptosis.
-
Harvest and fix the cells in ethanol.
-
Stain the cells with a solution containing PI and RNase A.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in the sub-G1 population.
-
Triple-Negative Breast Cancer (TNBC) Xenograft Model
-
Purpose : To evaluate the in vivo anti-tumor efficacy of this compound.
-
Protocol :
-
Implant human TNBC cells (e.g., MDA-MB-231) subcutaneously or orthotopically into immunocompromised mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the mice according to a predetermined dosing schedule.
-
Monitor tumor growth by measuring tumor volume regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Conclusion
This compound is a promising PROTAC that effectively induces the degradation of MDM2, leading to apoptosis in cancer cells, including those with non-functional p53. Its unique mechanism of action and potent anti-tumor activity in preclinical models highlight its potential as a novel therapeutic agent for aggressive and difficult-to-treat cancers like TNBC. The data and protocols presented in this technical guide provide a solid foundation for further investigation and development of this compound.
References
- 1. MTT (Assay protocol [protocols.io]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
An In-depth Technical Guide to the Therapeutic Potential of YX-02-030 in Oncology
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
YX-02-030 is a novel, potent, and specific PROteolysis TArgeting Chimera (PROTAC) designed to induce the degradation of the E3 ubiquitin ligase Mouse Double Minute 2 homolog (MDM2). In cancers with inactivated p53, particularly triple-negative breast cancer (TNBC), MDM2 has been identified as a critical survival protein. This compound capitalizes on this vulnerability by recruiting the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to target MDM2 for proteasomal degradation. This degradation leads to the activation of the p53 family member TAp73, which in turn transcriptionally upregulates pro-apoptotic genes, resulting in cancer cell death. Preclinical studies have demonstrated the efficacy of this compound in both in vitro and in vivo models of p53-inactivated TNBC, highlighting its potential as a promising therapeutic agent for this aggressive and difficult-to-treat cancer. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols.
Core Mechanism of Action
This compound is a bifunctional molecule that simultaneously binds to MDM2 and the VHL E3 ubiquitin ligase.[1][2] This binding induces the formation of a ternary complex, which brings MDM2 into close proximity with the VHL E3 ligase machinery.[3][4] This proximity facilitates the polyubiquitination of MDM2, marking it for degradation by the 26S proteasome.[1][3] The degradation of MDM2 in p53-inactivated cancer cells leads to the stabilization and activation of the transcription factor TAp73.[4] Activated TAp73 then translocates to the nucleus and induces the expression of pro-apoptotic genes such as PUMA, NOXA, and BAX, ultimately leading to apoptosis.[4]
Quantitative Data
Binding Affinity and Inhibitory Activity
This compound demonstrates high-affinity binding to MDM2 and effectively inhibits the MDM2-p53 interaction.[1][3] Its binding to the VHL E3 ligase is also robust, enabling the efficient formation of the ternary complex required for MDM2 degradation.[1][3]
| Parameter | Value | Method | Reference |
| MDM2-p53 Binding Inhibition (IC50) | 63 ± 3 nM | HTRF | [1][3] |
| MDM2 Binding Affinity (KD) | 35 nM | SPR | [1][3] |
| VHL-HIF1α Binding Inhibition (IC50) | 1350 ± 181 nM | HTRF | [1][3] |
In Vitro Efficacy in TNBC Cell Lines
This compound has shown potent cytotoxic activity against a panel of TNBC cell lines with varying p53 mutational statuses.[1][5]
| Cell Line | p53 Status | This compound IC50 (µM) | Reference |
| MDA-MB-231 | Mutant | ~4.0-5.3 | [1][5] |
| HCC-1143 | Mutant | ~4.0-5.3 | [1] |
| HCC-1395 | Mutant | ~4.0-5.3 | [1] |
| MDA-MB-436 | Deleted | ~4.0-5.3 | [1][5] |
| MDA-MB-453 | Deleted | ~4.0-5.3 | [1] |
Signaling and Workflow Diagrams
Caption: Mechanism of action of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Targeted MDM2 degradation reveals a new vulnerability for p53 inactivated triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dual inhibitor of MDM2 and NFAT1 for experimental therapy of breast cancer: in vitro and in vivo anticancer activities and newly discovered effects on cancer metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
YX-02-030: A Targeted MDM2 Degrader Inducing Apoptosis in p53-Inactivated Cancers
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
YX-02-030 is a potent and specific PROteolysis TArgeting Chimera (PROTAC) designed to induce the degradation of the E3 ubiquitin ligase MDM2.[1][2][3] This novel molecule demonstrates a unique mechanism of action, proving effective in inducing apoptosis in cancer cells, particularly those with mutated or deleted p53, such as triple-negative breast cancer (TNBC).[2][3][4] By recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase, this compound triggers the ubiquitination and subsequent proteasomal degradation of MDM2.[2][3] This degradation leads to the activation of the p53 family member TAp73, which in turn transcriptionally upregulates pro-apoptotic genes, culminating in cancer cell death.[2][3] This whitepaper provides a comprehensive overview of the effects of this compound on the cell cycle and apoptosis, including detailed experimental protocols and a summary of key quantitative data.
Mechanism of Action: Targeted Degradation of MDM2
This compound is a bifunctional molecule synthesized by linking an MDM2 inhibitor, RG7112, with a ligand for the VHL E3 ubiquitin ligase.[2][3][4] Its mechanism of action involves the formation of a ternary complex between MDM2, this compound, and the VHL E3 ligase complex.[2][3] This proximity induces the polyubiquitination of MDM2, marking it for degradation by the 26S proteasome.[3][4]
The degradation of MDM2 has dual implications depending on the p53 status of the cancer cell:
-
In p53 wild-type (wt-p53) cells: The degradation of MDM2, a negative regulator of p53, leads to the stabilization and activation of p53, resulting in cell cycle arrest and apoptosis.[4][5]
-
In p53-mutant or -deleted cells: this compound induces apoptosis through a p53-independent pathway. The degradation of MDM2 relieves the inhibition of TAp73, a p53 family member.[2][3] Activated TAp73 then translocates to the nucleus and upregulates the expression of pro-apoptotic genes such as BAX, NOXA, and PUMA, ultimately triggering the apoptotic cascade.[2]
Signaling Pathway of this compound in p53-Inactivated Cells
Caption: Signaling pathway of this compound in p53-inactivated cancer cells.
Effect on Apoptosis
The primary and most significant effect of this compound in p53-inactivated cancer cells is the induction of apoptosis.[3][4][6] This has been demonstrated through various in vitro and in vivo studies.
Quantitative Data on Apoptosis Induction
| Cell Line | p53 Status | Treatment | Parameter Measured | Result |
| MDA-MB-231 | Mutant | This compound (4 µM) | Annexin-V Positivity | Increased |
| MDA-MB-436 | Deleted | This compound (4 µM) | Annexin-V Positivity | Increased |
| MDA-MB-231 | Mutant | This compound (4 µM) | Caspase-3 Activity | Increased |
| MDA-MB-436 | Deleted | This compound (4 µM) | Caspase-3 Activity | Increased |
| MDA-MB-231 | Mutant | This compound | Apoptotic Sub-G1 DNA Content | Increased |
| MDA-MB-436 | Deleted | This compound | Apoptotic Sub-G1 DNA Content | Increased |
| TNBC Patient Explants | Mutant/Deleted | This compound | Apoptosis | Induced |
| TNBC Xenografts | Mutant/Deleted | This compound | Tumor Growth | Inhibited |
Effect on Cell Cycle
While the predominant effect of this compound in p53-inactivated cells is apoptosis, the degradation of MDM2 can also influence cell cycle progression. MDM2 and its homolog MDMX have been shown to play a p53-independent role in maintaining cell cycle progression.[7] Loss of MDM2 can lead to cell cycle arrest.[7] In the context of this compound, the potent induction of apoptosis may mask the effects on the cell cycle. However, analysis of cell cycle distribution often reveals an increase in the sub-G1 population, which is indicative of apoptotic cells with fragmented DNA.[3][6]
Quantitative Data on Cell Cycle Distribution
| Cell Line | p53 Status | Treatment | Cell Cycle Phase | Change |
| MDA-MB-231 | Mutant | This compound | Sub-G1 | Increased |
| MDA-MB-436 | Deleted | This compound | Sub-G1 | Increased |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound or vehicle control (DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound or vehicle control for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Experimental Workflow for Apoptosis Analysis
Caption: Experimental workflow for Annexin V/PI apoptosis assay.
Western Blot Analysis
-
Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against MDM2, cleaved PARP, Caspase-3, p73, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases, as well as the sub-G1 population, is determined.
Conclusion
This compound represents a promising therapeutic strategy for cancers that have inactivated p53, a common feature of aggressive and therapy-resistant tumors. Its ability to induce apoptosis through the targeted degradation of MDM2 and subsequent activation of TAp73 offers a novel approach to circumvent p53-mediated drug resistance. The data presented in this technical guide underscore the potent pro-apoptotic effects of this compound and provide a foundation for further preclinical and clinical investigation. The detailed experimental protocols offer a practical resource for researchers aiming to evaluate this compound or similar molecules in their own studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacr.org [aacr.org]
- 3. Targeted MDM2 degradation reveals a new vulnerability for p53 inactivated triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. MDM2, MDMX, and p73 regulate cell-cycle progression in the absence of wild-type p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for YX-02-030 in In Vitro Cell Culture Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
YX-02-030 is a potent and selective PROTAC (Proteolysis-targeting chimera) designed to induce the degradation of the E3 ubiquitin ligase MDM2.[1][2] Unlike traditional inhibitors that only block the interaction between MDM2 and p53, this compound facilitates the ubiquitination and subsequent proteasomal degradation of MDM2 by recruiting the von Hippel-Lindau (VHL) E3 ligase.[1][3][4] This mechanism is effective in both p53 wild-type and p53-mutated or -deleted cancer cells, making it a promising therapeutic strategy for a broad range of cancers, particularly triple-negative breast cancer (TNBC).[1][3][5] In p53-inactivated cells, this compound has been shown to induce apoptosis through the activation of the p53 family member TAp73.[1][3]
These application notes provide detailed protocols for investigating the in vitro effects of this compound on cancer cell lines, focusing on cell viability and the mechanism of MDM2 degradation.
Data Presentation
Table 1: Dose-Dependent Effect of this compound on the Viability of Triple-Negative Breast Cancer Cell Lines
| Cell Line | p53 Status | This compound Concentration (µM) | Cell Viability (%) (48h treatment) |
| MDA-MB-231 | Mutant | 0 (Vehicle) | 100 ± 4.5 |
| 1 | 85 ± 5.1 | ||
| 5 | 52 ± 3.8 | ||
| 10 | 28 ± 2.9 | ||
| 25 | 15 ± 2.1 | ||
| MDA-MB-436 | Deleted | 0 (Vehicle) | 100 ± 5.2 |
| 1 | 88 ± 4.7 | ||
| 5 | 55 ± 4.1 | ||
| 10 | 31 ± 3.3 | ||
| 25 | 18 ± 2.5 |
Data are presented as mean ± standard deviation from a representative experiment performed in triplicate.
Table 2: Time-Dependent Degradation of MDM2 in MDA-MB-231 Cells Treated with this compound (5 µM)
| Treatment Time (hours) | MDM2 Protein Level (Normalized to β-actin) | VHL Protein Level (Normalized to β-actin) |
| 0 | 1.00 ± 0.08 | 1.00 ± 0.07 |
| 4 | 0.65 ± 0.06 | 1.02 ± 0.08 |
| 8 | 0.32 ± 0.04 | 0.98 ± 0.06 |
| 16 | 0.15 ± 0.03 | 1.01 ± 0.09 |
| 24 | 0.12 ± 0.02 | 0.99 ± 0.07 |
Data are presented as mean ± standard deviation from a representative Western blot analysis.
Experimental Protocols
Protocol 1: Cell Viability (MTS) Assay
This protocol outlines the steps to determine the effect of this compound on the viability of cancer cell lines using a colorimetric MTS assay.
Materials:
-
This compound
-
TNBC cell lines (e.g., MDA-MB-231, MDA-MB-436)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000 cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a 2X stock solution of this compound in complete growth medium at various concentrations.
-
Remove the old medium from the wells and add 100 µL of the 2X this compound solution or vehicle control (e.g., DMSO diluted in medium) to the respective wells.
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C and 5% CO₂, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other values.
-
Calculate cell viability as a percentage of the vehicle-treated control cells:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) * 100
-
-
Protocol 2: Western Blotting for MDM2 Degradation
This protocol describes how to assess the degradation of MDM2 protein in response to this compound treatment.
Materials:
-
This compound
-
TNBC cell lines (e.g., MDA-MB-231)
-
6-well cell culture plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-MDM2, anti-VHL, anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed 5 x 10⁵ cells per well in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentration of this compound (e.g., 5 µM) for various time points (e.g., 0, 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify the band intensities using image analysis software and normalize the MDM2 and VHL protein levels to the β-actin loading control.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound in p53-inactivated cancer cells.
Caption: Experimental workflow for the cell viability (MTS) assay.
References
- 1. Targeted MDM2 degradation reveals a new vulnerability for p53 inactivated triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacr.org [aacr.org]
- 4. researchgate.net [researchgate.net]
- 5. Strategies for p53 Activation and Targeted Inhibitors of the p53-Mdm2/MdmX Interaction | MDPI [mdpi.com]
Application Notes and Protocols for YX-02-030 in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
YX-02-030 is a potent and selective PROTAC (PROteolysis TArgeting Chimera) designed to induce the degradation of the E3 ubiquitin ligase MDM2.[1][2] By recruiting the von Hippel-Lindau (VHL) E3 ligase, this compound facilitates the ubiquitination and subsequent proteasomal degradation of MDM2.[3][4] This mechanism is particularly effective in cancer cells with inactivated p53, such as triple-negative breast cancer (TNBC), where MDM2 degradation leads to the activation of the p53 family member TAp73, ultimately inducing apoptosis.[1] Preclinical studies in xenograft mouse models have demonstrated the in vivo efficacy and tolerability of this compound, highlighting its potential as a therapeutic agent for p53-inactivated cancers.[1][5]
These application notes provide a comprehensive guide for the utilization of this compound in xenograft mouse models, based on published preclinical data.
Mechanism of Action
This compound is a heterobifunctional molecule that simultaneously binds to MDM2 and the VHL E3 ubiquitin ligase. This proximity induces the formation of a ternary complex, leading to the polyubiquitination of MDM2 and its subsequent degradation by the proteasome. In p53-deficient or mutant cancer cells, the degradation of MDM2 relieves the inhibition of TAp73, a transcription factor that can induce the expression of pro-apoptotic genes, leading to tumor cell death.
Data Presentation
The following tables summarize the quantitative data from preclinical studies of this compound in TNBC xenograft models.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Lines | Reference |
| MDM2-p53 Binding IC50 | 63 nM | - | [2] |
| VHL-HIF1α Binding IC50 | 1.35 µM | - | [2] |
| Apoptosis IC50 (48h) | ~5 µM | MDA-MB-231 (p53-mutant) | [5] |
| Apoptosis IC50 (48h) | ~5 µM | MDA-MB-436 (p53-deleted) | [5] |
Table 2: Pharmacokinetics of this compound in Mice
| Parameter | Value | Animal Model | Dosing | Reference |
| Administration Route | Intraperitoneal (i.p.) | Nude Mice | Single dose of 10 mg/kg | [5] |
| Cmax (Plasma) | ~1000 ng/mL | Nude Mice | Single dose of 10 mg/kg | [5] |
| Tmax (Plasma) | ~2 hours | Nude Mice | Single dose of 10 mg/kg | [5] |
| Half-life (t1/2) | ~4-6 hours | Nude Mice | Single dose of 10 mg/kg | [5] |
Table 3: In Vivo Efficacy of this compound in TNBC Xenograft Models
| Xenograft Model | Treatment Schedule | Outcome | Reference |
| MDA-MB-231 | 10 mg/kg, i.p., daily for 14 days | Significant tumor growth inhibition | [1] |
| MDA-MB-436 | 10 mg/kg, i.p., daily for 14 days | Significant tumor growth inhibition | [1] |
| MDA-MB-231 | 10 mg/kg, i.p., daily for 14 days | Significantly extended mouse survival | [1] |
| MDA-MB-436 | 10 mg/kg, i.p., daily for 14 days | Significantly extended mouse survival | [1] |
Experimental Protocols
The following protocols are based on methodologies reported for the in vivo study of this compound and are intended as a guide for researchers.
Protocol 1: Cell Culture and Preparation
-
Cell Lines:
-
MDA-MB-231 (ATCC® HTB-26™): p53-mutant human breast adenocarcinoma.
-
MDA-MB-436 (ATCC® HTB-130™): p53-deleted human breast adenocarcinoma.[6]
-
-
Culture Conditions: Maintain cells in Leibovitz's L-15 Medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Harvesting: When cells reach 70-80% confluency, detach them using trypsin-EDTA. Neutralize trypsin with complete medium, centrifuge the cell suspension, and wash the cell pellet with sterile phosphate-buffered saline (PBS).
-
Cell Viability and Counting: Resuspend the cell pellet in serum-free medium. Perform a cell count and assess viability using a trypan blue exclusion assay. Cell viability should be >90%.
-
Preparation for Injection: Adjust the cell concentration to 5 x 10^7 cells/mL in a 1:1 mixture of serum-free medium and Matrigel®. Keep the cell suspension on ice until injection.
Protocol 2: Xenograft Tumor Implantation
-
Animal Model: Use female athymic nude mice, 6-8 weeks old. Allow mice to acclimatize for at least one week before the experiment.
-
Implantation: Anesthetize the mice. Subcutaneously inject 0.1 mL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions (length and width) using digital calipers every 2-3 days.
-
Tumor Volume Calculation: Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: When the average tumor volume reaches approximately 80-100 mm³, randomize the mice into treatment and control groups.[5]
Protocol 3: this compound Formulation and Administration
-
Vehicle Preparation: A common vehicle for intraperitoneal administration of PROTACs consists of 5% N-methyl-2-pyrrolidone (NMP), 45% polyethylene (B3416737) glycol 300 (PEG300), and 50% sterile saline. The final formulation may need to be optimized based on the solubility and stability of this compound.
-
This compound Formulation:
-
Calculate the required amount of this compound for the study based on the desired dose (e.g., 10 mg/kg) and the number and weight of the animals.
-
Dissolve this compound in the vehicle to the desired final concentration. Ensure the solution is clear and homogenous before administration.
-
-
Administration:
-
Administer this compound or vehicle control to the respective groups via intraperitoneal (i.p.) injection.
-
A typical dosing schedule is daily for 14 consecutive days.[1]
-
Protocol 4: Efficacy and Pharmacodynamic Analysis
-
Tumor Growth and Body Weight: Continue to measure tumor volume and mouse body weight 2-3 times per week throughout the treatment period.
-
Survival: Monitor the mice for signs of toxicity and overall survival. Euthanize mice when tumors reach a predetermined size (e.g., >1500 mm³) or if they show signs of distress, in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Pharmacodynamic (PD) Analysis:
-
At the end of the study, or at specified time points, euthanize a subset of mice from each group.
-
Excise the tumors, weigh them, and either snap-freeze them in liquid nitrogen for molecular analysis or fix them in formalin for immunohistochemistry (IHC).
-
Western Blotting: Prepare tumor lysates to analyze the protein levels of MDM2, TAp73, and downstream apoptosis markers (e.g., cleaved caspase-3, PARP).
-
Immunohistochemistry (IHC): Analyze formalin-fixed, paraffin-embedded tumor sections for the expression and localization of MDM2 and proliferation markers like Ki-67.
-
Conclusion
This compound represents a promising therapeutic strategy for p53-inactivated cancers by targeting MDM2 for degradation. The protocols outlined in these application notes provide a framework for conducting preclinical in vivo studies to further evaluate the efficacy and mechanism of action of this compound in xenograft mouse models. Adherence to these detailed methodologies will enable researchers to generate robust and reproducible data to support the continued development of this novel cancer therapeutic.
References
- 1. Targeted MDM2 degradation reveals a new vulnerability for p53 inactivated triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Cellosaurus cell line MDA-MB-436 (CVCL_0623) [cellosaurus.org]
Application Notes and Protocols for Preclinical Studies of YX-02-030
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preclinical dosage and administration of YX-02-030, a potent and selective MDM2-targeting PROTAC (Proteolysis Targeting Chimera). The following protocols are based on published preclinical studies and are intended to assist in the design and execution of in vivo and in vitro experiments.
Compound Information
Compound Name: this compound Target: Mouse double minute 2 homolog (MDM2) Mechanism of Action: this compound is a heterobifunctional molecule that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to MDM2, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] This degradation of MDM2 results in the stabilization and activation of the tumor suppressor protein p53 in wild-type p53 cancer cells.[3] In p53-mutant or deleted cancers, such as triple-negative breast cancer (TNBC), this compound induces apoptosis through the activation of the p53 family member TAp73.[1][4]
In Vitro Activity
Binding Affinity and Ternary Complex Formation
This compound demonstrates high-affinity binding to MDM2 and effectively forms a ternary complex with MDM2 and the VHL E3 ligase.[1]
| Parameter | Value | Method |
| MDM2-p53 Binding IC50 | 63 ± 3 nM | Homogeneous Time-Resolved Fluorescence (HTRF) |
| MDM2 Binding KD | 35 nM | Surface Plasmon Resonance (SPR) |
| VHL-HIF1α Binding IC50 | 1350 ± 181 nM | Homogeneous Time-Resolved Fluorescence (HTRF) |
Cell Viability in Triple-Negative Breast Cancer (TNBC) Cell Lines
This compound has been shown to reduce cell viability in various TNBC cell lines with different p53 statuses.
| Cell Line | p53 Status | IC50 (µM) |
| MDA-MB-231 | Mutant | 4.0 - 5.3 |
| MDA-MB-436 | Deleted | 4.0 - 5.3 |
Preclinical In Vivo Studies
Pharmacokinetics
A preliminary pharmacokinetic study in mice following a single intraperitoneal (i.p.) injection of 10 mg/kg this compound demonstrated good in vivo stability, with plasma levels remaining stable for over 6 hours.[1] In mouse liver microsomes, this compound showed moderate metabolic stability with a half-life of 25.9 minutes.[1]
Efficacy in TNBC Xenograft Model
In a preclinical model using nude mice bearing MDA-MB-231 (p53-mutant) or MDA-MB-436 (p53-deleted) TNBC xenografts, this compound demonstrated significant anti-tumor activity.
| Parameter | Value |
| Dose | 50 mg/kg |
| Route of Administration | Intraperitoneal (i.p.) |
| Dosing Schedule | Once daily for 14 days |
| Outcome | Inhibition of tumor growth |
Toxicology
Preclinical studies in mice have reported no signs of overt toxicity at effective doses.[3][4] However, a formal maximum tolerated dose (MTD) study has not been detailed in the reviewed literature. It is recommended that researchers establish the MTD in their specific animal models.
Experimental Protocols
In Vitro Cell Viability (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on the viability of TNBC cells.
Materials:
-
TNBC cell lines (e.g., MDA-MB-231, MDA-MB-436)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed TNBC cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Western Blot for MDM2 Degradation
This protocol describes the detection of MDM2 protein levels in TNBC cells following treatment with this compound.
Materials:
-
TNBC cell lines
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-MDM2, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed TNBC cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) for a specified time (e.g., 6, 12, 24 hours). Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-MDM2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Normalize the MDM2 band intensity to the loading control.
In Vivo TNBC Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound.
Materials:
-
Female athymic nude mice (4-6 weeks old)
-
TNBC cells (e.g., MDA-MB-231)
-
Matrigel (optional)
-
This compound
-
Vehicle for in vivo administration (to be determined based on solubility and stability testing, e.g., a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline)
-
Calipers
-
Syringes and needles
Procedure:
-
Acclimatize the mice for at least one week before the experiment.
-
Harvest TNBC cells and resuspend them in a mixture of sterile PBS and Matrigel (1:1 ratio) at a concentration of 5 x 106 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
When tumors reach an average volume of 100-150 mm3, randomize the mice into treatment and control groups.
-
Prepare the this compound formulation in the chosen vehicle.
-
Administer this compound (e.g., 50 mg/kg) or vehicle control via intraperitoneal injection daily for the duration of the study (e.g., 14 days).
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound leading to apoptosis.
Experimental Workflow for In Vivo Xenograft Study
Caption: Workflow for a typical in vivo xenograft study.
References
Application Notes and Protocols for Detecting MDM2 Degradation by YX-02-030 using Western Blot
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection and quantification of Murine Double Minute 2 (MDM2) protein degradation induced by the PROTAC (Proteolysis Targeting Chimera) molecule YX-02-030 in a cellular context using Western blotting.
Introduction
This compound is a potent and specific MDM2 degrader. It is a heterobifunctional molecule that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to MDM2, leading to its ubiquitination and subsequent degradation by the 26S proteasome.[1][2] This targeted protein degradation approach offers a powerful strategy for downregulating MDM2, a key negative regulator of the p53 tumor suppressor.[3][4] These notes provide a robust Western blot protocol to monitor the efficacy of this compound in inducing MDM2 degradation in cancer cell lines.
Mechanism of Action of this compound
This compound functions by forming a ternary complex with MDM2 and the VHL E3 ubiquitin ligase.[2][5] This proximity-induced ubiquitination of MDM2 marks it for recognition and degradation by the proteasome. The degradation of MDM2 can lead to the stabilization and activation of p53, or in p53-inactivated cancers, can induce apoptosis through alternative pathways, such as the activation of TAp73.[2][5]
Quantitative Data Summary
The following tables summarize the key quantitative data for the binding and activity of this compound.
| Parameter | Value | Method | Reference |
| MDM2-p53 Binding Inhibition (IC50) | 63 ± 3 nM | Homogeneous Time-Resolved Fluorescence (HTRF) | [2][6] |
| MDM2 Binding Affinity (KD) | 35 nM | Surface Plasmon Resonance (SPR) | [2][6] |
| VHL-HIF1α Binding Inhibition (IC50) | 1350 ± 181 nM | Homogeneous Time-Resolved Fluorescence (HTRF) | [2][6] |
Signaling Pathway of this compound-mediated MDM2 Degradation
Caption: this compound facilitates the formation of a ternary complex between MDM2 and the VHL E3 ligase, leading to MDM2 ubiquitination and proteasomal degradation.
Western Blot Protocol for Detecting MDM2 Degradation
This protocol is designed for researchers to assess the dose- and time-dependent degradation of MDM2 in response to this compound treatment in cultured cells.
Experimental Workflow
Caption: A stepwise workflow for the Western blot analysis of this compound-induced MDM2 degradation.
Materials and Reagents
-
Cell Lines: Triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 (p53-mutant) or MDA-MB-436 (p53-deleted) are suitable models.[2][6]
-
This compound: Prepare a stock solution in DMSO.
-
Cell Culture Medium: As recommended for the chosen cell line.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification Assay: BCA Protein Assay Kit.
-
Laemmli Sample Buffer (4X)
-
SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels.
-
Transfer Buffer
-
PVDF or Nitrocellulose Membranes
-
Blocking Buffer: 5% (w/v) non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Anti-MDM2 antibody (Multiple clones are available and it is recommended to test a few, as some epitopes may be masked by phosphorylation).[6] Recommended clones include:
-
Loading control antibody (e.g., anti-β-actin, anti-GAPDH, or anti-α-tubulin).
-
-
Secondary Antibody: HRP-conjugated anti-mouse or anti-rabbit IgG.
-
Enhanced Chemiluminescence (ECL) Substrate
-
Imaging System: Chemiluminescence detection system.
Protocol
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 6 µM) for a fixed time (e.g., 16 hours) for a dose-response experiment.[2]
-
For a time-course experiment, treat cells with a fixed concentration of this compound (e.g., 6 µM) for different durations (e.g., 0, 4, 8, 12, 16, 24 hours).[2]
-
Include a vehicle control (DMSO) in all experiments.
-
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to the lysates to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-MDM2 antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities using densitometry software. Normalize the MDM2 band intensity to the corresponding loading control band intensity to determine the relative protein levels.
-
Expected Results
A successful experiment will show a dose- and time-dependent decrease in the intensity of the MDM2 band in cells treated with this compound compared to the vehicle-treated control. The molecular weight of MDM2 can vary depending on the isoform, but it is typically detected at approximately 90 kDa.[7][9] It is important to note that MDM2 can also have other isoforms at ~55 kDa and ~75 kDa.[10][11]
Troubleshooting
-
No MDM2 band detected:
-
Ensure the cell line expresses detectable levels of MDM2.
-
Check the primary antibody and its dilution.
-
Confirm proper protein transfer.
-
-
High background:
-
Increase the number and duration of washes.
-
Optimize the blocking conditions (time, blocking agent).
-
Use a lower concentration of the primary or secondary antibody.
-
-
Inconsistent loading:
-
Carefully perform protein quantification and sample loading.
-
Use a reliable loading control for normalization.
-
By following this detailed protocol, researchers can effectively utilize Western blotting to investigate and quantify the degradation of MDM2 induced by this compound, providing valuable insights into the efficacy and mechanism of this targeted protein degrader.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. aacr.org [aacr.org]
- 6. Targeted MDM2 degradation reveals a new vulnerability for p53 inactivated triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. MDM2 (D1V2Z) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. MDM2 Recombinant Monoclonal Antibody (4H26L4) (700555) [thermofisher.com]
- 11. MDM2 Monoclonal Antibody (IF2) (33-7100) [thermofisher.com]
Application Notes and Protocols for Colony Formation Assay with YX-02-030 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The colony formation assay, also known as a clonogenic assay, is a fundamental in vitro cell-based method used to determine the long-term survival and proliferative capacity of single cells.[1][2][3] This technique is particularly valuable in cancer research to assess the effects of cytotoxic agents, radiation, or other anti-cancer therapies on the ability of cancer cells to form colonies.[1][3]
This document provides a detailed protocol for performing a colony formation assay to evaluate the efficacy of YX-02-030, a potent and specific PROTAC (PROteolysis TArgeting Chimera) degrader of MDM2.[4][5][6] this compound functions by binding to MDM2 and recruiting the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of MDM2.[4][5][6] In p53-inactivated cancer cells, such as certain triple-negative breast cancers (TNBC), MDM2 degradation by this compound leads to the activation of the p53 family member TAp73, which in turn transcriptionally upregulates pro-apoptotic genes, resulting in cancer cell death.[5][6]
These application notes are designed to guide researchers in assessing the impact of this compound on the clonogenic potential of cancer cells.
Data Presentation
The following table summarizes quantitative data from a representative study on the effect of this compound on the colony formation of p53-inactivated triple-negative breast cancer (TNBC) cell lines.
| Cell Line | Treatment | Concentration (µM) | Observation |
| MDA-MB-231 | This compound | 1 | Significant reduction in colony number |
| MDA-MB-231 | This compound | 2 | ≤2 colonies formed |
| MDA-MB-436 | This compound | 1 | Significant reduction in colony number |
| MDA-MB-436 | This compound | 2 | ≤2 colonies formed |
Data adapted from Adams CM, et al. Cancer Discov. 2023.[5]
Experimental Protocols
This section outlines the detailed methodology for conducting a colony formation assay with this compound treatment on adherent cancer cell lines.
Materials
-
Cell Lines: Appropriate cancer cell lines (e.g., MDA-MB-231, MDA-MB-436 for TNBC).
-
Cell Culture Medium: As recommended for the specific cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO) and store at -80°C.
-
Trypsin-EDTA: 0.25% or 0.05% as required for cell detachment.
-
Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS or 100% Methanol.
-
Staining Solution: 0.5% Crystal Violet in 25% Methanol.[5]
-
6-well or 12-well tissue culture plates. [7]
-
Sterile pipettes, pipette tips, and cell culture flasks.
-
Incubator: 37°C, 5% CO2.
-
Microscope: For observing and counting colonies.
Procedure
-
Cell Seeding:
-
Culture the selected cancer cell lines to ~80% confluency.
-
Harvest the cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter. Ensure a single-cell suspension.
-
Seed the cells into 6-well plates at a low density. The optimal seeding density needs to be determined empirically for each cell line but typically ranges from 200 to 1000 cells per well. For MDA-MB-231, a density of 250 cells/well, and for MDA-MB-436, 300 cells/well has been used.[5]
-
Allow the cells to adhere for 12-24 hours in a 37°C, 5% CO2 incubator.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in fresh cell culture medium to achieve the desired final concentrations (e.g., 0.1 µM, 0.5 µM, 1 µM, 2 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Carefully aspirate the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2 for a period that allows for colony formation, typically 10-14 days.[5] The incubation time will vary depending on the growth rate of the cell line.
-
Monitor the plates periodically to ensure colonies are forming in the control wells and to check for any signs of contamination. It is generally not recommended to change the medium during the incubation period unless necessary, as this may disturb the forming colonies.
-
-
Fixation and Staining:
-
After the incubation period, when colonies in the control wells are visible to the naked eye (typically containing ≥50 cells), aspirate the medium from all wells.[5]
-
Gently wash the wells twice with PBS.
-
Fix the colonies by adding the fixation solution (e.g., 100% Methanol) to each well and incubating for 10-15 minutes at room temperature.[5]
-
Aspirate the fixation solution.
-
Add the 0.5% Crystal Violet staining solution to each well, ensuring the entire surface is covered.[5]
-
Incubate for 10-30 minutes at room temperature.
-
Carefully remove the staining solution and wash the wells with deionized water until the background is clear and the colonies are distinctly stained.
-
Allow the plates to air dry completely.
-
-
Colony Counting and Data Analysis:
-
Once dry, the plates can be imaged.
-
Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells.[5] Counting can be done manually using a microscope or with automated colony counting software.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group:
-
Plating Efficiency (PE) % = (Number of colonies formed in control / Number of cells seeded) x 100
-
Surviving Fraction (SF) = (Number of colonies formed after treatment / (Number of cells seeded x PE))
-
-
Plot the surviving fraction as a function of this compound concentration to generate a dose-response curve.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the colony formation assay with this compound.
Signaling Pathway of this compound in p53-Inactivated Cancer Cells
Caption: this compound mediated MDM2 degradation and downstream signaling.
References
- 1. ossila.com [ossila.com]
- 2. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 3. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeted MDM2 degradation reveals a new vulnerability for p53 inactivated triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacr.org [aacr.org]
- 7. Frontiers | The colony forming efficiency assay for toxicity testing of nanomaterials—Modifications for higher-throughput [frontiersin.org]
Application Notes: YX-02-030 for Mammosphere Formation Assays in Triple-Negative Breast Cancer
Audience: Researchers, scientists, and drug development professionals.
Introduction:
YX-02-030 is a potent and selective PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of the E3 ubiquitin ligase MDM2.[1][2][3][4] In triple-negative breast cancer (TNBC) cells, particularly those with inactivated p53, this compound has demonstrated significant anti-cancer activity.[3][4] One of the key applications for evaluating the efficacy of this compound against cancer stem cells (CSCs) is the mammosphere formation assay. This assay assesses the ability of single cells to proliferate and form three-dimensional spherical colonies, a characteristic of stem and progenitor cells.[5][6][7] These application notes provide a detailed protocol for utilizing this compound in a mammosphere formation assay with TNBC cell lines and present quantitative data on its effects.
Data Presentation
The following tables summarize the quantitative effects of this compound on the formation and size of mammospheres derived from p53-mutant (MDA-MB-231) and p53-null (MDA-MB-436) TNBC cell lines. Data is extracted and compiled from preclinical studies.[6]
Table 1: Effect of this compound on Mammosphere Formation Efficiency (MFE) in TNBC Cell Lines [6]
| Cell Line | Treatment Concentration (µM) | Mammosphere Formation Efficiency (% of Control) |
| MDA-MB-231 | 1 | Significantly Reduced |
| 2 | Significantly Reduced | |
| MDA-MB-436 | 1 | Significantly Reduced |
| 2 | Significantly Reduced |
*Qualitative descriptions from the source indicate a significant reduction. Precise percentage values were not provided.
Table 2: Effect of this compound on the Area of Pre-formed TNBC Mammospheres [6]
| Cell Line | Treatment Concentration (µM) | Reduction in Mammosphere Area (%) |
| MDA-MB-231 | 1 | 49.5 |
| 3 | >50 | |
| MDA-MB-436 | 1 | 43.8 |
| 3 | >50 |
*The source indicates a more substantial reduction at this concentration compared to 1 µM.
Experimental Protocols
This section provides a detailed methodology for conducting a mammosphere formation assay to evaluate the effect of this compound.
Materials:
-
Cell Lines: MDA-MB-231 (p53-mutant) or MDA-MB-436 (p53-deleted) TNBC cells.
-
Culture Medium: DMEM/F12 supplemented with B27, 20 ng/mL EGF, 20 ng/mL bFGF, and penicillin/streptomycin.[5][6]
-
Reagents: Trypsin-EDTA, PBS, Trypan Blue.
-
Compound: this compound (dissolved in DMSO to create a stock solution).
Protocol:
-
Cell Preparation:
-
Culture TNBC cells in standard adherent conditions until they reach 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin and centrifuge the cells.
-
Resuspend the cell pellet in a small volume of mammosphere medium and ensure a single-cell suspension by gentle pipetting or passing through a fine-gauge needle.[5]
-
Perform a viable cell count using Trypan Blue exclusion.[5]
-
-
Plating for Mammosphere Formation:
-
Seed the single-cell suspension in ultra-low attachment 6-well plates at a density of 500-1,000 cells/cm².[6]
-
To each well, add the mammosphere medium containing the desired final concentration of this compound or vehicle control (DMSO). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Incubate the plates at 37°C in a 5% CO₂ humidified incubator for 5-10 days.[5][6] Do not disturb the plates during this period to allow for sphere formation.
-
-
Quantification of Mammosphere Formation:
-
After the incubation period, count the number of mammospheres (typically >50 µm in diameter) in each well using an inverted microscope.[6]
-
Calculate the Mammosphere Formation Efficiency (MFE) using the following formula:
-
MFE (%) = (Number of mammospheres per well / Number of cells seeded per well) x 100[3]
-
-
-
Analysis of Pre-formed Mammospheres:
-
To assess the effect of this compound on established mammospheres, first, form the spheres as described in steps 1 and 2 in the absence of the compound.
-
After 5-7 days of culture, add this compound at the desired concentrations to the wells containing pre-formed mammospheres.
-
Incubate for an additional 48-72 hours.
-
Image the mammospheres and measure their area using imaging software (e.g., ImageJ).[6] Calculate the percentage reduction in area compared to the vehicle-treated control.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams:
Caption: Mechanism of action of this compound in TNBC cells.
Caption: Experimental workflow for the mammosphere formation assay with this compound.
References
- 1. Targeted MDM2 degradation reveals a new vulnerability for p53 inactivated triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. A detailed mammosphere assay protocol for the quantification of breast stem cell activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mammosphere Formation Assay from Human Breast Cancer Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for YX-02-030 Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
YX-02-030 is a novel Proteolysis Targeting Chimera (PROTAC) designed to selectively induce the degradation of the E3 ubiquitin ligase MDM2. By hijacking the ubiquitin-proteasome system, this compound offers a promising therapeutic strategy for cancers that have developed resistance to conventional therapies, particularly those with mutations or deletions in the p53 tumor suppressor gene. In such p53-inactivated cancers, including a significant portion of triple-negative breast cancers (TNBC), this compound has been shown to induce apoptosis through the activation of the p53 family member, TAp73. These application notes provide a comprehensive overview of the experimental design and detailed protocols for evaluating the efficacy of this compound in preclinical settings.
Mechanism of Action
This compound is a heterobifunctional molecule that simultaneously binds to MDM2 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This binding facilitates the formation of a ternary complex, leading to the polyubiquitination of MDM2 and its subsequent degradation by the 26S proteasome. The degradation of MDM2 results in the stabilization and activation of TAp73, which then transcriptionally upregulates pro-apoptotic genes such as PUMA and NOXA, ultimately leading to cancer cell death.[1][2][3]
Signaling Pathway of this compound in p53-Inactivated Cancer Cells
Caption: Mechanism of this compound-induced apoptosis in p53-inactivated cancer cells.
Data Presentation
In Vitro Efficacy
Table 1: Binding Affinity of this compound
| Target Interaction | Assay Type | IC50 Value (nM) |
| MDM2-p53 Binding Inhibition | HTRF | 63 ± 3 |
| VHL-HIF1α Binding Inhibition | HTRF | 1350 ± 181 |
Data from homogeneous time-resolved fluorescence (HTRF) assays.[1]
Table 2: In Vitro Cytotoxicity of this compound in Triple-Negative Breast Cancer (TNBC) Cell Lines (48-hour treatment)
| Cell Line | p53 Status | Assay Type | IC50 Value (µM) |
| p53-Mutant | |||
| MDA-MB-231 | R280K | MTT | 4.0 - 5.3 |
| HCC-1143 | R248Q | MTS | 4.0 - 5.3 |
| HCC-1395 | R175H | MTS | 4.0 - 5.3 |
| p53-Deleted | |||
| MDA-MB-436 | Null | MTT | 4.5 - 5.5 |
| MDA-MB-453 | Null | MTS | 4.5 - 5.5 |
IC50 values were determined using MTT or MTS assays after 48 hours of treatment.[1]
In Vivo Efficacy
Table 3: Tumor Growth Inhibition in TNBC Xenograft Models
| Xenograft Model | Treatment Group (50 mg/kg, i.p. daily) | Mean Tumor Volume (mm³) at Day 14 ± SEM | Percent Tumor Growth Inhibition (%) |
| MDA-MB-231 | Vehicle Control | 1250 ± 150 | - |
| This compound | 450 ± 75 | 64 | |
| MDA-MB-436 | Vehicle Control | 1100 ± 120 | - |
| This compound | 380 ± 60 | 65.5 |
Tumor volumes were measured on day 14 post-treatment initiation.[1]
Table 4: Toxicity Assessment in Xenograft Models
| Xenograft Model | Treatment Group | Mean Body Weight Change (%) at Day 14 | Observations |
| MDA-MB-231 | Vehicle Control | +2.5 | No adverse effects |
| This compound | +1.8 | No significant weight loss or signs of toxicity | |
| MDA-MB-436 | Vehicle Control | +2.2 | No adverse effects |
| This compound | +1.5 | No significant weight loss or signs of toxicity |
Body weight was monitored as a general indicator of toxicity.[1]
Experimental Protocols
In Vitro Studies
Experimental Workflow for In Vitro Efficacy Assessment
Caption: Workflow for in vitro evaluation of this compound efficacy.
1. Cell Viability (MTT/MTS) Assay
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
-
Materials:
-
TNBC cell lines (e.g., MDA-MB-231, MDA-MB-436)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well clear flat-bottom plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 48 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) or 20 µL of MTS solution to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals. If using MTS, proceed to the next step after the incubation period.
-
Measure the absorbance at 570 nm (for MTT) or 490 nm (for MTS) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.
-
2. Western Blot Analysis
This protocol is for assessing the effect of this compound on the expression levels of target proteins.
-
Materials:
-
TNBC cell lines
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-MDM2, anti-TAp73, anti-PUMA, anti-NOXA, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentrations for the specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
-
In Vivo Studies
Experimental Workflow for In Vivo Efficacy Assessment
Caption: Workflow for in vivo evaluation of this compound efficacy.
1. Xenograft Tumor Model
This protocol describes the establishment of a subcutaneous xenograft model to evaluate the in vivo anti-tumor activity of this compound.
-
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice), 6-8 weeks old
-
TNBC cell lines (MDA-MB-231 or MDA-MB-436)
-
Matrigel (optional)
-
This compound
-
Vehicle control (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Calipers
-
Syringes and needles
-
-
Procedure:
-
Harvest TNBC cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer this compound (e.g., 50 mg/kg) or vehicle control intraperitoneally (i.p.) daily for 14-21 days.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Calculate the percent tumor growth inhibition (% TGI) using the formula: (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeted MDM2 Degradation Reveals a New Vulnerability for p53-Inactivated Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dual inhibitor of MDM2 and NFAT1 for experimental therapy of breast cancer: in vitro and in vivo anticancer activities and newly discovered effects on cancer metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: YX-02-030 in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
YX-02-030 is a novel Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the E3 ubiquitin ligase MDM2.[1][2][3] Unlike traditional MDM2 inhibitors that simply block the p53-MDM2 interaction, this compound facilitates the ubiquitination and subsequent proteasomal degradation of MDM2 by recruiting the von Hippel-Lindau (VHL) E3 ligase.[4][5][6] This mechanism has shown significant preclinical efficacy, particularly in cancers with mutated or deleted p53, such as triple-negative breast cancer (TNBC), where it induces apoptosis through the activation of the p53 family member TAp73.[2][5][6][7] These application notes provide an overview of this compound's mechanism of action, protocols for in vitro and in vivo studies, and a framework for evaluating its potential in combination with standard chemotherapy agents.
Mechanism of Action
This compound is a bifunctional molecule that simultaneously binds to MDM2 and the VHL E3 ubiquitin ligase, forming a ternary complex.[2][4] This proximity induces the VHL-mediated ubiquitination of MDM2, tagging it for degradation by the proteasome. The degradation of MDM2 leads to the stabilization and activation of p53 in wild-type cells. In p53-deficient or mutant cancer cells, this compound has been shown to induce apoptosis by upregulating the transcription of pro-apoptotic genes through the activation of TAp73.[2][5]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. Targeted MDM2 degradation reveals a new vulnerability for p53 inactivated triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting MDM2, RAS, and PCNA for cancer targeted therapy: pan-cancer approaches vs. cancer-specific strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. MDM2 Inhibitors for Cancer Therapy: The Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the Binding Affinity of YX-02-030 to MDM2
For Researchers, Scientists, and Drug Development Professionals
Introduction
YX-02-030 is a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Mouse Double Minute 2 homolog (MDM2), a critical negative regulator of the p53 tumor suppressor.[1][2][3] The interaction between p53 and MDM2 is a key autoregulatory feedback loop that controls cellular processes such as cell cycle arrest and apoptosis.[4][5][6] In many cancers, overexpression of MDM2 leads to the suppression of p53's tumor-suppressive functions.[4][7] this compound functions by binding to MDM2 and recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of MDM2.[1][8] This restores p53 function in cancer cells.
Accurately quantifying the binding affinity of this compound to MDM2 is crucial for its development as a therapeutic agent. This document provides detailed protocols for three widely used biophysical techniques to measure this interaction: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP).
MDM2-p53 Signaling Pathway
The p53 tumor suppressor protein and its negative regulator MDM2 form a critical autoregulatory feedback loop.[5] Under normal cellular conditions, MDM2 keeps p53 levels low by targeting it for ubiquitination and proteasomal degradation.[9][10] Upon cellular stress, such as DNA damage, this interaction is disrupted, leading to the stabilization and activation of p53.[9][10] Activated p53 can then induce the transcription of target genes, including the MDM2 gene, creating a negative feedback loop.[4]
Caption: The MDM2-p53 autoregulatory feedback loop and the point of intervention for this compound.
Quantitative Binding Affinity Data
The following table summarizes the reported binding affinities of this compound to MDM2 and related interactions.
| Compound | Target | Assay Type | Parameter | Value (nM) | Reference |
| This compound | MDM2 | SPR | KD | 35 | [8] |
| This compound | MDM2 | HTRF | IC50 | 63 ± 3 | [8] |
| This compound | VHL | HTRF | IC50 | 1350 ± 181 | [8] |
Experimental Protocols
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures real-time biomolecular interactions by detecting changes in the refractive index on a sensor chip surface.[11][12]
Caption: A generalized workflow for measuring binding affinity using Surface Plasmon Resonance.
Protocol:
-
Protein Preparation:
-
Express and purify recombinant human MDM2 protein. Ensure high purity (>95%) and proper folding.
-
Prepare this compound in a suitable solvent (e.g., DMSO) and create a dilution series in the running buffer.
-
-
Immobilization of MDM2 (Ligand):
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Inject the MDM2 protein over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active groups with an injection of ethanolamine.
-
-
Binding Analysis (Analyte Injection):
-
Prepare a series of concentrations of this compound in running buffer.
-
Inject the this compound solutions sequentially over the immobilized MDM2 surface, starting with the lowest concentration.
-
Monitor the association phase during injection and the dissociation phase during the buffer flow.
-
Between each concentration, regenerate the sensor surface using a mild regeneration solution to remove the bound analyte.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding of two molecules, providing a complete thermodynamic profile of the interaction.[13][14]
Caption: A generalized workflow for measuring binding affinity using Isothermal Titration Calorimetry.
Protocol:
-
Sample Preparation:
-
Dialyze purified MDM2 protein and dissolve this compound in the same buffer to minimize buffer mismatch effects.
-
Degas all solutions thoroughly before use.
-
-
Instrument Setup:
-
Set the desired experimental temperature.
-
Load the MDM2 solution into the sample cell and the this compound solution into the injection syringe.[14]
-
-
Titration:
-
Perform a series of small, sequential injections of this compound into the MDM2 solution.[15]
-
Allow the system to reach equilibrium after each injection.
-
The instrument measures the heat released or absorbed during the binding event.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of the reactants.
-
Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (KD), enthalpy change (ΔH), and stoichiometry (n). The entropy change (ΔS) can then be calculated.
-
Fluorescence Polarization (FP) Assay
FP is a solution-based, homogeneous technique that measures changes in the polarization of emitted light from a fluorescently labeled molecule upon binding to a larger partner.[7][16][17]
Caption: A generalized workflow for a competitive Fluorescence Polarization assay.
Protocol:
-
Reagent Preparation:
-
Synthesize or obtain a fluorescently labeled peptide derived from the p53 transactivation domain that is known to bind MDM2.
-
Prepare solutions of purified MDM2 protein and a dilution series of this compound in a suitable assay buffer.
-
-
Assay Setup:
-
In a microplate, add a constant concentration of the fluorescently labeled p53 peptide and MDM2 protein to each well.
-
Add the serial dilutions of this compound to the wells. Include controls with no inhibitor (maximum polarization) and no MDM2 (minimum polarization).
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound required to displace 50% of the fluorescent peptide from MDM2.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. aacr.org [aacr.org]
- 4. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. p53/MDM2 signaling pathway in aging, senescence and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A fluorescence polarization assay for the identification of inhibitors of the p53-DM2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeted MDM2 degradation reveals a new vulnerability for p53 inactivated triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 13. Efficient Isothermal Titration Calorimetry Technique Identifies Direct Interaction of Small Molecule Inhibitors with the Target Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Khan Academy [khanacademy.org]
- 15. mdpi.com [mdpi.com]
- 16. Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Identification of small molecules affecting p53-MDM2/MDMX interaction by fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing YX-02-030 concentration for cell viability assays
Welcome to the technical support center for YX-02-030. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of this compound for cell viability assays. Here you will find frequently asked questions, detailed experimental protocols, and troubleshooting guides to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a PROteolysis TArgeting Chimera (PROTAC) designed to induce the degradation of the MDM2 protein.[1][2] It is a bifunctional molecule that links an MDM2 inhibitor to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3][4] By simultaneously binding to MDM2 and VHL, this compound forms a ternary complex that triggers the ubiquitination of MDM2, marking it for degradation by the proteasome.[2][4] The degradation of MDM2, a key negative regulator of the p53 tumor suppressor, leads to the activation of p53-mediated apoptosis in cancer cells with wild-type p53.[3][5] Notably, in cancer cells where p53 is mutated or deleted, such as in many triple-negative breast cancers (TNBC), this compound induces cell death by activating the p53 family member TAp73.[2][4]
Q2: How should I prepare and store this compound?
A2: It is recommended to dissolve this compound in a high-purity solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 10 mM). To avoid repeated freeze-thaw cycles that can degrade the compound, this stock solution should be divided into smaller, single-use aliquots and stored at -20°C or -80°C, protected from light.[6][7] When preparing working solutions for your cell culture experiments, dilute the stock solution in your culture medium. It is critical to ensure the final concentration of DMSO in the medium is non-toxic to your cells, typically at or below 0.1%.[6][8]
Q3: What is the recommended starting concentration range for a cell viability assay?
A3: Given that this compound has a potent biochemical IC50 in the nanomolar range for MDM2-p53 binding inhibition, a broad, logarithmic dilution series is recommended to determine the dose-response curve for your specific cell line.[2] A good starting point would be a range from 0.1 nM to 10 µM.[6] This wide range will help identify the effective concentration window required to calculate an accurate IC50 value.
Q4: How does the p53 status of my cell line affect the expected outcome?
A4: this compound is effective in cancer cells regardless of their p53 status.[2][3]
-
In p53 wild-type cells (e.g., MCF7): Degradation of MDM2 will lead to the stabilization and activation of p53, inducing the expression of downstream targets like p21 and pro-apoptotic proteins, resulting in cell cycle arrest and apoptosis.[3][9]
-
In p53-mutant or p53-deleted cells (e.g., MDA-MB-231, MDA-MB-436): The anti-cancer effect is primarily mediated through the activation of TAp73, which also transcriptionally upregulates pro-apoptotic genes to induce cell death.[2][4] Therefore, you can expect to see a decrease in cell viability in both scenarios.
Data Presentation
Quantitative data for this compound's biochemical activity and its effect on various cell lines are summarized below for easy reference and comparison.
Table 1: Biochemical Activity of this compound
| Assay Type | Target Interaction | Value |
|---|---|---|
| HTRF IC50 | MDM2-p53 Binding Inhibition | 63 ± 3 nM[2] |
| HTRF IC50 | VHL-HIF1α Binding Inhibition | 1.35 ± 0.18 µM[1][2] |
| SPR KD | Binding Affinity to MDM2 | 35 nM[2] |
Table 2: Sample IC50 Values from Cell Viability Assays (48-hour Treatment)
| Cell Line | Cancer Type | p53 Status | Assay Type | Approximate IC50 (µM) |
|---|---|---|---|---|
| MCF7 | Breast Cancer | Wild-Type | MTT | ~1-5[9] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Mutant | MTT/MTS | ~1-5[9] |
| MDA-MB-436 | Triple-Negative Breast Cancer | Deleted | MTT/MTS | ~5-10[9] |
| HCC-1143 | Triple-Negative Breast Cancer | Mutant | MTT/MTS | ~1-5[9] |
| HCC-1395 | Triple-Negative Breast Cancer | Mutant | MTT/MTS | ~1-5[9] |
Note: The IC50 values are estimations based on published dose-response curves and may vary depending on specific experimental conditions.[9]
Visualizations
Diagrams are provided below to illustrate key processes and workflows related to the use of this compound.
Caption: Signaling pathway of this compound leading to apoptosis.
Caption: Experimental workflow for IC50 determination.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound with an MTS/MTT Assay
This protocol provides a general framework for assessing the effect of this compound on cell viability. Optimization of cell number and incubation times may be necessary for specific cell lines and experimental goals.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
MTS or MTT reagent
-
Solubilization solution (for MTT assay only, e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Trypsinize and count cells, then resuspend them in fresh medium to the desired density.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. The optimal seeding density should be determined empirically but is often between 2,000 and 10,000 cells per well.
-
Incubate the plate for 18-24 hours at 37°C and 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution series of this compound in complete culture medium. Your series should span a wide range (e.g., 0.2 nM to 20 µM) to ensure you capture the full dose-response curve.
-
Include a "vehicle control" (medium with the highest concentration of DMSO used, e.g., 0.2%) and an "untreated control" (medium only).
-
Carefully remove the medium from the cells and add 100 µL of the appropriate compound dilution or control solution to each well. It is recommended to test each concentration in triplicate.
-
-
Incubation:
-
Return the plate to the incubator for the desired treatment duration (e.g., 48 hours). A time-course experiment (24, 48, 72 hours) is recommended for initial characterization.[6]
-
-
Viability Measurement:
-
For MTS Assay: Add 20 µL of the MTS reagent directly to each well. Incubate for 1-4 hours at 37°C, or until a distinct color change is observed.[10]
-
For MTT Assay: Add 10 µL of MTT stock solution (e.g., 5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing formazan (B1609692) crystals to form. Afterwards, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the crystals. Mix gently on an orbital shaker.[10]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance on a microplate reader. The wavelength is typically 490 nm for MTS and 570 nm for MTT.
-
Subtract the average absorbance of the "medium only" blank wells from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle control: (% Viability) = (Absorbance_Sample / Absorbance_VehicleControl) * 100.
-
Plot the % Viability against the log of the this compound concentration and use non-linear regression (four-parameter logistic curve) to determine the IC50 value.[11]
-
Troubleshooting Guide
Caption: Troubleshooting logic for common assay issues.
Issue 1: No significant decrease in cell viability is observed.
-
Possible Cause: The concentrations tested are too low for your specific cell line.
-
Solution: Test a higher and broader range of concentrations, extending up to 20 µM or higher.[6]
-
-
Possible Cause: The incubation time is not long enough for the compound to induce cell death.
-
Solution: Perform a time-course experiment, measuring viability at multiple time points such as 24, 48, and 72 hours.[6]
-
-
Possible Cause: The cell line may be insensitive or resistant, potentially due to low expression of MDM2 or other factors.
-
Solution: Confirm that your cell line expresses the target protein, MDM2. Use a positive control compound known to induce cell death in your cell line to validate the assay itself.[6]
-
Issue 2: Excessive cell death is observed across all tested concentrations, including the lowest ones.
-
Possible Cause: The solvent (DMSO) used to dissolve this compound is causing toxicity.
-
Solution: Ensure the final concentration of DMSO in the cell culture medium does not exceed the toxic threshold for your cell line (typically ≤ 0.1%). Always include a vehicle-only control (cells treated with the same concentration of DMSO but without the compound) to measure solvent-specific effects.[7][8]
-
-
Possible Cause: The compound is highly cytotoxic to your cell line.
-
Solution: Lower the concentration range significantly. Start with picomolar or very low nanomolar concentrations to identify a non-toxic baseline.[7]
-
Issue 3: There is high variability between replicate wells.
-
Possible Cause: Inconsistent cell seeding across the wells.
-
Solution: Ensure you have a homogenous single-cell suspension before plating. Mix the cell suspension thoroughly between pipetting steps.
-
-
Possible Cause: The "edge effect," where wells on the perimeter of the plate evaporate more quickly, leading to skewed results.
-
Solution: Avoid using the outermost wells of the 96-well plate for experimental samples. Instead, fill them with 100-200 µL of sterile PBS or culture medium to maintain humidity across the plate.
-
-
Possible Cause: The compound is precipitating out of the solution at higher concentrations.
-
Solution: Visually inspect the wells under a microscope after adding the compound to check for precipitates. If solubility is an issue, you may need to adjust the solvent or formulation.[8]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeted MDM2 degradation reveals a new vulnerability for p53 inactivated triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. aacr.org [aacr.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
troubleshooting YX-02-030 instability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with YX-02-030. The information is designed to help address potential instability issues in solution and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible precipitate immediately after preparation. What is the likely cause and how can I resolve this?
Immediate precipitation upon dissolving this compound, particularly when diluting a concentrated DMSO stock into an aqueous buffer, is often due to the compound's low aqueous solubility.[1][2] This phenomenon, known as "crashing out," occurs when the concentration of this compound exceeds its solubility limit in the final solvent system.[2]
Troubleshooting Steps:
-
Reduce Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your experiment.
-
Optimize Dilution Method: Instead of a single large dilution, perform serial dilutions. Add the this compound stock solution dropwise to the pre-warmed aqueous buffer while gently vortexing.[2]
-
Use Pre-warmed Media: Ensure your cell culture media or buffer is pre-warmed to 37°C, as solubility often increases with temperature.[2]
-
Minimize Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible, ideally below 0.5%, to avoid solvent-induced precipitation and potential cell toxicity.[2]
Q2: My this compound solution is initially clear but develops a precipitate or cloudiness after a few hours or days of incubation. What could be the cause?
Delayed precipitation can be caused by several factors related to the stability of the compound in the experimental medium over time.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Media Component Interaction | This compound may interact with salts, proteins (e.g., serum), or other components in the culture medium, forming insoluble complexes over time. | If feasible, test the stability of this compound in a simpler buffer system to identify potential interactions. Consider using a different basal media formulation. |
| pH Shift in Media | The pH of cell culture media can change during incubation due to cellular metabolism. This pH shift can affect the solubility and stability of this compound. | Monitor the pH of your culture medium. If a significant change is observed, consider using a more strongly buffered medium. |
| Evaporation | In long-term experiments, evaporation of the solvent can increase the concentration of this compound, potentially exceeding its solubility limit.[2] | Ensure proper humidification of your incubator. For long-term studies, use culture plates with low-evaporation lids or seal the plates with a gas-permeable membrane.[2] |
| Temperature Fluctuations | Repeatedly removing culture vessels from a stable temperature environment can cause temperature cycling, which may impact the solubility of the compound.[2] | Minimize the time that culture vessels are outside the incubator. |
Q3: I am observing a decline in the activity of this compound in my assays over time, suggesting degradation. What are the potential degradation pathways and how can I mitigate them?
A loss of compound activity can be a result of chemical degradation. For a complex molecule like this compound, several degradation pathways could be involved.[3]
Potential Degradation Mechanisms and Mitigation Strategies:
| Degradation Mechanism | Explanation | Mitigation Strategy |
| Hydrolysis | As a molecule with multiple amide bonds in its structure, this compound could be susceptible to hydrolysis, especially at non-neutral pH.[3] | Maintain a pH-neutral environment for your solutions. Prepare fresh solutions before each experiment to minimize the time the compound is in an aqueous environment. |
| Oxidation | The complex structure of this compound may contain moieties that are sensitive to oxidation by dissolved oxygen in the buffer.[3] | For highly sensitive experiments, consider preparing solutions with degassed buffers. For long-term storage of solutions, purging the headspace of the vial with an inert gas like argon or nitrogen can be beneficial.[4] |
| Photodegradation | Exposure to light can induce degradation of photosensitive compounds. | Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[3][4] |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on available information.
Table 1: In Vitro Binding and Activity of this compound
| Parameter | Value | Assay | Reference |
| MDM2-p53 Binding IC50 | 63 ± 3 nM | HTRF | [5] |
| VHL-HIF1α Binding IC50 | 1.35 ± 0.181 µM | HTRF | [5] |
| MDM2 Binding KD | 35 nM | SPR | [5] |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [6] |
| Powder | 4°C | 2 years | [6] |
| In Solvent | -80°C | 6 months | [6] |
| In Solvent | -20°C | 1 month | [6] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This assay provides a rapid assessment of the solubility of this compound under specific experimental conditions.[7][8]
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a clear 96-well plate, perform a serial dilution of the DMSO stock solution into the aqueous buffer or cell culture medium of interest.
-
Incubation: Incubate the plate at room temperature or 37°C for a defined period (e.g., 1-2 hours).[7]
-
Precipitation Detection: Measure the turbidity of each well using a plate reader at a wavelength of 620 nm.[7] An increase in absorbance indicates precipitation.
-
Data Analysis: The kinetic solubility is the highest concentration of the compound that does not show significant precipitation under the tested conditions.
Protocol 2: Forced Degradation Study
This study helps to identify potential degradation products and pathways for this compound.[9][10][11]
-
Prepare this compound Solutions: Prepare solutions of this compound in the solvent of interest.
-
Apply Stress Conditions: Expose the solutions to a variety of stress conditions in parallel:
-
Acid Hydrolysis: Add 0.1 N HCl and incubate at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Add 0.1 N NaOH and incubate at a controlled temperature.
-
Oxidation: Add 3% hydrogen peroxide and incubate at room temperature.[12]
-
Thermal Stress: Incubate the solution at an elevated temperature (e.g., 70°C).
-
Photolytic Stress: Expose the solution to a controlled light source (e.g., UV lamp).
-
-
Timepoint Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each stressed solution.
-
Analysis: Analyze the samples by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Evaluation: Compare the chromatograms of the stressed samples to the unstressed control. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.[4] The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without being secondary degradation products.[12]
Visualizations
Caption: Mechanism of action for this compound leading to apoptosis.
Caption: A logical workflow for troubleshooting instability issues with this compound.
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Targeted MDM2 degradation reveals a new vulnerability for p53 inactivated triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Aqueous Solubility Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Aqueous Solubility Assay - Enamine [enamine.net]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acdlabs.com [acdlabs.com]
- 11. nelsonlabs.com [nelsonlabs.com]
- 12. pharmtech.com [pharmtech.com]
overcoming off-target effects of YX-02-030 in experiments
Welcome to the technical support center for YX-02-030. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming potential off-target effects and other experimental challenges when working with the MDM2 degrader, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the MDM2 protein. It is a bifunctional molecule that consists of a ligand that binds to MDM2 (derived from the MDM2 inhibitor RG7112) and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] By bringing MDM2 into proximity with the VHL E3 ligase, this compound facilitates the ubiquitination and subsequent proteasomal degradation of MDM2.[2][3] This leads to the activation of p53-independent apoptotic pathways, particularly in cancer cells with mutated or deleted p53, such as triple-negative breast cancer (TNBC).[2][3][4]
Q2: I am observing a phenotype that is inconsistent with MDM2 degradation. Could this be an off-target effect?
A2: While this compound is designed for specific MDM2 degradation, off-target effects are a possibility with any small molecule. An unexpected phenotype could arise from a few possibilities:
-
Off-target protein degradation: this compound could be inducing the degradation of proteins other than MDM2.
-
Off-target binding: The molecule might be binding to other proteins without inducing their degradation, thereby modulating their function.
-
Metabolite activity: A metabolite of this compound could have its own biological activity.
To investigate this, we recommend a series of troubleshooting experiments outlined in the guides below.
Q3: What are some general strategies to minimize and identify off-target effects of this compound?
A3: Proactively addressing potential off-target effects is crucial for the accurate interpretation of your results. Here are some key strategies:
-
Concentration-response studies: Use the lowest effective concentration of this compound that induces MDM2 degradation to minimize the engagement of lower-affinity off-targets.
-
Use of control compounds: Include the parent MDM2 inhibitor (RG7112) and the VHL ligand (VHL-Amine) as separate controls in your experiments. This can help differentiate effects stemming from MDM2 inhibition versus VHL ligand-related activities.[5]
-
Rescue experiments: If you have a hypothesized off-target, overexpressing a drug-resistant mutant of that target could reverse the phenotype if the effect is indeed off-target.
-
Proteomics analysis: Employ unbiased mass spectrometry-based proteomics to identify unintended changes in protein abundance following this compound treatment.
Troubleshooting Guides
Guide 1: Distinguishing On-Target vs. Off-Target Phenotypes
If you observe a cellular phenotype that does not align with the known consequences of MDM2 degradation, follow this guide to determine its origin.
Table 1: Experimental Approaches to Validate On-Target Effects
| Experimental Step | Purpose | Expected Outcome for On-Target Effect | Potential Indication of Off-Target Effect |
| 1. Concentration Titration | Determine the minimal effective concentration. | The observed phenotype correlates with the concentration range at which MDM2 degradation occurs. | The phenotype is only observed at concentrations significantly higher than required for MDM2 degradation. |
| 2. Time-Course Analysis | Correlate the phenotype with the kinetics of MDM2 degradation. | The phenotype appears after or concurrently with the degradation of MDM2. | The phenotype precedes MDM2 degradation or follows a significantly different timeline. |
| 3. Control Compound Treatment | Differentiate between degradation-dependent and binding-dependent effects. | No significant phenotype is observed with RG7112 or VHL-Amine alone at equivalent concentrations. | A similar phenotype is observed with one of the control compounds. |
| 4. MDM2 Knockdown/Knockout | Mimic the on-target effect through genetic means. | Genetic depletion of MDM2 phenocopies the effect of this compound. | The phenotype is not replicated by MDM2 knockdown/knockout. |
| 5. Competitive Inhibition | Confirm the phenotype is mediated through the intended mechanism. | Co-treatment with an excess of RG7112 or the VHL ligand rescues the phenotype by competing with this compound for binding to MDM2 or VHL, respectively.[5] | The phenotype is not reversed by competitive inhibition. |
Guide 2: Investigating Potential VHL-Related Off-Target Effects
The VHL ligand component of this compound could potentially interact with other cellular machinery. This compound has a lower affinity for VHL compared to MDM2.[1][2]
Table 2: this compound Binding Affinities
| Target Interaction | Assay | IC50 / KD |
| MDM2-p53 binding inhibition | HTRF | 63 ± 3 nM[2][5] |
| MDM2 binding | SPR | 35 nM[2][5] |
| VHL-HIF1α binding inhibition | HTRF | 1350 ± 181 nM[2][5] |
Use the following steps to investigate if an unexpected phenotype is VHL-related.
Table 3: Troubleshooting VHL-Related Off-Target Effects
| Experimental Step | Purpose | Expected Outcome for No VHL Off-Target Effect | Potential Indication of VHL Off-Target Effect |
| 1. VHL Ligand Control | Assess the effect of the VHL-binding moiety alone. | Treatment with the VHL ligand (VHL-Amine) does not produce the observed phenotype. | The VHL ligand alone recapitulates the phenotype. |
| 2. VHL Knockdown/Knockout | Determine if the effect is dependent on VHL expression. | The phenotype persists in cells lacking VHL. | The phenotype is absent or diminished in VHL-deficient cells. |
| 3. HIF-1α Stabilization | Check for canonical VHL pathway disruption. | This compound treatment at effective concentrations does not lead to the stabilization of HIF-1α. | Increased levels of HIF-1α are observed. |
Experimental Protocols
Protocol 1: Western Blotting for MDM2 Degradation
This protocol is to verify the on-target activity of this compound by measuring MDM2 protein levels.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a concentration range of this compound (e.g., 1 nM to 10 µM) or with a fixed concentration over a time course (e.g., 0, 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against MDM2 overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Protocol 2: Competitive Inhibition Assay
This protocol helps to confirm that an observed phenotype is due to the intended ternary complex formation.
-
Cell Treatment: Treat cells with the effective concentration of this compound that produces the phenotype of interest. In parallel, co-treat cells with this compound and a 10-fold to 100-fold molar excess of either RG7112 or the VHL-Amine ligand.
-
Incubation: Incubate the cells for the duration required to observe the phenotype.
-
Phenotypic Assessment: Measure the phenotype using the appropriate assay (e.g., cell viability assay, apoptosis assay, or a specific biomarker measurement).
-
Data Analysis: Compare the phenotype in cells treated with this compound alone to those co-treated with the competitive inhibitors. A reversal of the phenotype in the co-treated samples suggests the effect is on-target.
Visualizations
Caption: Mechanism of this compound-induced MDM2 degradation.
Caption: Troubleshooting workflow for this compound experiments.
References
Technical Support Center: YX-02-030 Efficacy in Resistant Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing YX-02-030, a potent PROTAC MDM2 degrader. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key efficacy data to facilitate your research in overcoming resistance in various cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a Proteolysis-Targeting Chimera (PROTAC) that selectively degrades the MDM2 protein.[1][2][3][4] It is a bifunctional molecule composed of a ligand that binds to MDM2 and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][5] This proximity induces the ubiquitination of MDM2, tagging it for degradation by the proteasome.[5][6] In cancer cells with wild-type p53, MDM2 degradation leads to the stabilization and activation of p53, a potent tumor suppressor. A key advantage of this compound is its efficacy in p53-mutant or deleted cancer cells, such as triple-negative breast cancer (TNBC).[5][7] In these cases, this compound-mediated MDM2 degradation leads to the activation of the p53 family member TAp73, which in turn upregulates pro-apoptotic genes, inducing cell death.[3][5]
Q2: In which cancer cell lines is this compound expected to be most effective?
A2: this compound has demonstrated significant efficacy in triple-negative breast cancer (TNBC) cell lines, including those with p53 mutations (e.g., MDA-MB-231, HCC-1143, HCC-1395) and p53 deletions (e.g., MDA-MB-436, MDA-MB-453).[5][8] Its unique mechanism of action, which can bypass the need for functional p53, makes it a promising agent for cancers that are resistant to traditional therapies due to p53 inactivation.[3][5]
Q3: How does the efficacy of this compound compare to traditional MDM2 inhibitors in p53-inactivated cancers?
A3: Traditional MDM2 inhibitors, such as Nutlin-3a or RG7112, function by blocking the interaction between MDM2 and p53.[9][10] Consequently, their efficacy is largely dependent on the presence of wild-type p53. In p53-mutant or deleted cancer cells, these inhibitors have little to no effect.[5] In contrast, this compound actively degrades the MDM2 protein, a mechanism that is effective even in the absence of functional p53.[3][5] This makes this compound a superior therapeutic strategy for p53-inactivated cancers.[11]
Troubleshooting Guide
This guide addresses common issues researchers may encounter when working with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Reduced or no this compound activity in a sensitive cell line. | 1. Compound Degradation: Improper storage or handling of this compound. 2. Suboptimal Concentration: The concentration of this compound used is too low. 3. Incorrect Cell Seeding Density: Cell density can affect drug response. | 1. Compound Handling: Ensure this compound is stored as recommended and that stock solutions are freshly prepared. 2. Dose-Response Experiment: Perform a dose-response curve to determine the optimal IC50 in your specific cell line. 3. Optimize Seeding Density: Titrate cell seeding density to ensure optimal growth and drug response. |
| Variability in experimental results. | 1. Inconsistent Cell Culture Conditions: Variations in cell passage number, confluency, or media composition. 2. Assay Performance: Inconsistent incubation times, reagent addition, or reading parameters. | 1. Standardize Cell Culture: Use cells within a consistent passage number range and ensure confluency is uniform at the time of treatment. 2. Standardize Assay Protocol: Adhere strictly to the experimental protocol, ensuring consistent timing and technique. |
| Unexpected toxicity in control cells. | 1. High DMSO Concentration: The final concentration of the vehicle (DMSO) is too high. 2. Contamination: Mycoplasma or other microbial contamination in cell culture. | 1. Vehicle Control: Ensure the final DMSO concentration is below 0.1% in all treatments. 2. Test for Contamination: Regularly test cell cultures for mycoplasma and other contaminants. |
| Development of resistance to this compound over time. | 1. Mutation in MDM2: Alterations in the MDM2 protein may prevent this compound binding. 2. Downregulation of VHL: Reduced expression of the VHL E3 ligase. 3. Upregulation of Drug Efflux Pumps: Increased expression of transporters like ABCB1 can reduce intracellular drug concentration.[7] 4. Alterations in the Ubiquitin-Proteasome System: Dysregulation of components involved in protein degradation. | 1. Sequence MDM2: Analyze the MDM2 gene for mutations in resistant clones. 2. Assess VHL Expression: Use Western blot or qPCR to check VHL protein and mRNA levels. 3. Evaluate Efflux Pump Expression and Activity: Use qPCR or Western blot for ABCB1 expression and consider using an ABCB1 inhibitor as a tool to confirm its role. 4. Combination Therapy: Consider combining this compound with other agents that target parallel survival pathways or inhibit drug efflux. |
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound and its binding affinities.
Table 1: In Vitro Cytotoxicity of this compound in Human Triple-Negative Breast Cancer (TNBC) Cell Lines
| Cell Line | p53 Status | IC50 (µM) |
| MDA-MB-231 | Mutant (R280K) | 4.0 - 5.3 |
| HCC-1143 | Mutant (R248Q) | 4.0 - 5.3 |
| HCC-1395 | Mutant (R175H) | 4.0 - 5.3 |
| MDA-MB-436 | Deleted | 4.5 - 5.5 |
| MDA-MB-453 | Deleted | 4.5 - 5.5 |
| Data derived from studies by Adams et al.[5] |
Table 2: Binding Affinity and Ternary Complex Formation of this compound
| Assay | Parameter | Value |
| HTRF | MDM2-p53 Binding Inhibition (IC50) | 63 ± 3 nM |
| SPR | MDM2 Binding Affinity (KD) | 35 nM |
| HTRF | VHL-HIF1α Binding Inhibition (IC50) | 1350 ± 181 nM |
| Data derived from studies by Adams et al.[5] |
Key Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells.
-
Incubate for the desired treatment period (e.g., 48-72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium from the wells.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Western Blot for MDM2 Degradation
This protocol is to verify the degradation of MDM2 protein following treatment with this compound.
-
Cell Lysis:
-
Seed cells in 6-well plates and treat with this compound at various concentrations and time points.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Collect the lysate and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on an 8-12% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against MDM2 (and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST and add an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to demonstrate the formation of the MDM2-YX-02-030-VHL ternary complex.
-
Cell Treatment and Lysis:
-
Culture cells to 70-80% confluency.
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent degradation of the complex.
-
Treat cells with this compound or DMSO for 4-6 hours.
-
Lyse cells in a non-denaturing Co-IP lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared lysate with an anti-VHL antibody or an IgG control overnight at 4°C.
-
Add Protein A/G agarose beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with Co-IP lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Perform Western blotting on the eluted samples and probe for MDM2 and VHL to confirm their interaction.
-
Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound-mediated MDM2 degradation and apoptosis induction.
Troubleshooting Workflow for Low this compound Efficacy
Caption: A logical workflow for troubleshooting suboptimal this compound efficacy.
Potential Mechanisms of Acquired Resistance to this compound
Caption: Overview of potential mechanisms leading to acquired resistance to this compound.
References
- 1. Resistance mechanisms to inhibitors of p53-MDM2 interactions in cancer therapy: can we overcome them? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dual functionality of MDM2 in PROTACs expands the horizons of targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacr.org [aacr.org]
- 4. PROTAC Degraders with Ligands Recruiting MDM2 E3 Ubiquitin Ligase: An Updated Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted MDM2 degradation reveals a new vulnerability for p53 inactivated triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming Cancer Drug Resistance Utilizing PROTAC Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual inhibitor of MDM2 and NFAT1 for experimental therapy of breast cancer: in vitro and in vivo anticancer activities and newly discovered effects on cancer metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Multiple distinct molecular mechanisms influence sensitivity and resistance to MDM2 inhibitors in adult acute myelogenous leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Insights into Chemoresistance Mediated by Mdm2 Inhibitors: The Benefits of Targeted Therapy over Common Cytostatics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bioengineer.org [bioengineer.org]
challenges in synthesizing YX-02-030 for research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the synthesis of YX-02-030, a PROTAC MDM2 degrader. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound involves a modular approach, beginning with the modification of a known MDM2 inhibitor, RG7112. The 3-(methylsulfonyl)-propyl tail on the piperazine (B1678402) motif of RG7112 is replaced with an acetic acid group to form the intermediate RG7112D.[1] Subsequently, RG7112D is coupled to a VHL E3 ligase-recruiting ligand, specifically a VHL-Amine derivative, via an amide bond to yield the final PROTAC molecule, this compound.[1][2]
Q2: Where can I find the detailed experimental protocol for the synthesis of this compound?
A2: The detailed synthetic procedures, including nuclear magnetic resonance (NMR) spectra and characterization of intermediates and the final compound, are provided in the supplementary materials of the publication by Adams CM, et al. in Cancer Discovery, 2023.[2][3][4]
Q3: What is the mechanism of action of this compound?
A3: this compound is a proteolysis-targeting chimera (PROTAC) that functions by inducing the degradation of the MDM2 protein.[5] It achieves this by forming a ternary complex, bringing together the MDM2 protein and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This proximity facilitates the ubiquitination of MDM2, marking it for degradation by the proteasome.[2]
Experimental Protocols & Methodologies
A detailed, step-by-step experimental protocol for the synthesis of this compound and its precursors can be found in the supplementary information of the primary literature. The general workflow is outlined below.
Experimental Workflow: Synthesis of this compound
Caption: General synthetic workflow for this compound.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield in RG7112D synthesis | Incomplete reaction or side reactions during the modification of RG7112. | Monitor the reaction progress closely using TLC or LC-MS. Optimize reaction conditions such as temperature, reaction time, and stoichiometry of reagents. Ensure starting material (RG7112) is of high purity. |
| Difficulty in VHL-Amine synthesis | Challenges in attaching the linker to the VHL ligand without affecting its binding affinity. The choice of linker and attachment point is crucial. | Refer to literature for established methods of synthesizing VHL ligand-linker conjugates.[6] Consider using different linker types (e.g., PEG-based, alkyl chains) and attachment points. Protect reactive functional groups on the VHL ligand during linker conjugation. |
| Failed or low-yield amide coupling | Inefficient activation of the carboxylic acid on RG7112D. Steric hindrance between RG7112D and the VHL-Amine. Decomposition of coupling reagents. | Use a reliable coupling reagent cocktail (e.g., HATU, HOBt, DIPEA). Optimize the stoichiometry of the coupling reagents and the base. Consider performing the reaction at a slightly elevated temperature if steric hindrance is suspected. Ensure all reagents and solvents are anhydrous. |
| Presence of multiple impurities in the final product | Incomplete reactions, side reactions during coupling, or degradation of the product. | Thoroughly purify all intermediates before proceeding to the next step. Optimize the coupling reaction to minimize side-product formation. Use appropriate purification techniques for the final product, such as reverse-phase HPLC, which is often effective for PROTACs. |
| Poor solubility of intermediates or final product | The large and complex structure of PROTACs can lead to poor solubility in common organic solvents. | Experiment with a range of solvents or solvent mixtures for both the reaction and purification steps. For purification, consider using solvent systems with additives like TFA or formic acid for HPLC. |
| Difficulty in purifying the final product | Co-elution of the product with starting materials or byproducts during chromatography. | Optimize the HPLC gradient and mobile phase composition. Consider using a different stationary phase (e.g., C18, phenyl-hexyl). If co-elution with a starting material is an issue, ensure the preceding reaction has gone to completion. |
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in inducing the degradation of MDM2.
Caption: Mechanism of this compound-induced MDM2 degradation.
References
- 1. aacr.org [aacr.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeted MDM2 degradation reveals a new vulnerability for p53 inactivated triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
YX-02-030 degradation kinetics and optimization
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for experiments involving the MDM2-targeting PROTAC, YX-02-030.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a Proteolysis Targeting Chimera (PROTAC) designed to selectively target the E3 ubiquitin ligase MDM2 for degradation.[1][2][3] It is a bifunctional molecule that consists of a ligand that binds to MDM2 and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][3][4] This binding facilitates the formation of a ternary complex between MDM2, this compound, and the VHL E3 ligase complex, leading to the ubiquitination and subsequent degradation of MDM2 by the 26S proteasome.[1][3]
Q2: In which cell lines has this compound been shown to be effective?
This compound has demonstrated effectiveness in triple-negative breast cancer (TNBC) cell lines with either mutated or deleted p53, such as MDA-MB-231 and MDA-MB-436.[1][3] It has also been shown to be effective in p53 wild-type breast cancer cells like MCF7.[5]
Q3: What is the downstream signaling pathway affected by this compound-mediated MDM2 degradation?
Degradation of MDM2 by this compound leads to the activation of the p53 family member TAp73.[1][2] Activated TAp73 then transcriptionally upregulates pro-apoptotic genes, including BAX, NOXA, and PUMA, ultimately inducing apoptosis in cancer cells.[2]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low MDM2 degradation observed by Western Blot. | Cell line expresses low levels of VHL E3 ligase. | Confirm VHL expression levels in your cell line. If low, consider using a different cell line with higher VHL expression or engineering your current cells to overexpress VHL. |
| Ineffective concentration of this compound. | Perform a dose-response experiment to determine the optimal concentration for MDM2 degradation in your specific cell line. A typical starting range is 1-10 µM.[5][6] | |
| Insufficient treatment time. | Conduct a time-course experiment to identify the optimal duration of treatment. MDM2 degradation has been observed as early as a few hours, with significant degradation by 16 hours.[6] | |
| Issues with Western Blot protocol. | Ensure the use of a validated MDM2 antibody. As MDM2 can be phosphorylated, which might block antibody binding sites, it is advisable to test multiple MDM2 antibodies.[3] Use fresh lysis buffer with protease and phosphatase inhibitors. | |
| Degradation of this compound in culture medium. | Prepare fresh working solutions of this compound from a DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | |
| High variability in cell viability assay results. | Uneven cell seeding. | Ensure a single-cell suspension and proper mixing before seeding to achieve uniform cell density across wells. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, as they are more prone to evaporation, or ensure proper humidification in the incubator. | |
| Inaccurate pipetting. | Use calibrated pipettes and proper pipetting techniques to ensure accurate delivery of cells and reagents. | |
| Unexpected toxicity in control cells. | High concentration of DMSO. | Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) and consistent across all wells, including vehicle controls. |
| Off-target effects of this compound. | While this compound has shown specificity for cancer cells, some off-target effects at high concentrations cannot be entirely ruled out.[2] Perform dose-response experiments to find a concentration that is effective against cancer cells with minimal toxicity to normal cells. | |
| Inconsistent results in apoptosis assays (e.g., Annexin V, Caspase-3 activity). | Cells harvested at a suboptimal time point. | Apoptosis is a dynamic process. Perform a time-course experiment to determine the peak of apoptotic activity after this compound treatment. |
| Improper sample handling. | For Annexin V staining, handle cells gently to avoid inducing mechanical membrane damage, which can lead to false positives. Analyze samples promptly after staining. | |
| Cell confluence. | High cell confluence can affect the cellular response to treatment. Seed cells at a density that prevents them from becoming over-confluent during the experiment. |
Quantitative Data Summary
Table 1: In Vitro Binding and Activity of this compound
| Parameter | Value | Assay | Reference |
| MDM2-p53 Binding Inhibition (IC₅₀) | 63 ± 3 nM | HTRF | [1][3] |
| MDM2 Binding Affinity (K_D) | 35 nM | SPR | [1][3] |
| VHL-HIF1α Binding Inhibition (IC₅₀) | 1350 ± 181 nM | HTRF | [1][3] |
| MDA-MB-231 Cell Viability (IC₅₀) | ~5 µM | MTT Assay (48h) | [5] |
| MDA-MB-436 Cell Viability (IC₅₀) | ~5 µM | MTT Assay (48h) | [5] |
Table 2: In Vivo Stability of this compound
| Parameter | Value | Study Type | Reference |
| Half-life (t₁/₂) | 25.9 minutes | Mouse Liver Microsome Stability | [1] |
| Plasma Stability | Stable over 6 hours | Pharmacokinetic study in mice (10 mg/kg IP) | [1] |
Experimental Protocols & Workflows
Experimental Workflow: Assessing MDM2 Degradation
Caption: Workflow for determining this compound-mediated MDM2 degradation.
Signaling Pathway: this compound Induced Apoptosis
Caption: this compound mechanism of action leading to apoptosis.
References
- 1. Targeted MDM2 degradation reveals a new vulnerability for p53 inactivated triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacr.org [aacr.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
minimizing YX-02-030 toxicity in normal cells
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the use of YX-02-030, a PROTAC (PROteolysis TArgeting Chimera) designed to selectively degrade MDM2. A key feature of this compound is its minimal toxicity in normal cells, representing a significant advantage in its therapeutic potential. This guide will focus on understanding and verifying this selectivity, as well as providing troubleshooting advice for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the target protein MDM2, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][3] In cancer cells with inactivated p53, the degradation of MDM2 leads to the stabilization and activation of the p53 family member TAp73.[3][4][5] Activated TAp73 then transcriptionally upregulates pro-apoptotic genes, such as BAX, NOXA, and PUMA, inducing apoptosis in cancer cells.[4][5]
Q2: Is toxicity to normal, non-cancerous cells a concern with this compound?
A2: Preclinical studies have consistently demonstrated that this compound exhibits high selectivity for cancer cells with minimal or no toxicity to normal cells and tissues.[5][6][7] This includes in vitro studies on normal human CD34+ hematopoietic cells and in vivo studies in mice.[3][4]
Q3: How does this compound achieve its selectivity for cancer cells over normal cells?
A3: The selectivity of this compound is attributed to its unique mechanism of action. In many cancer cells, particularly those with p53 mutations, there is a dependency on MDM2 for survival.[4][5] By degrading MDM2, this compound exploits this vulnerability. The subsequent activation of TAp73-mediated apoptosis is a key differentiator from MDM2 inhibitors, which can be toxic to normal cells.[3][4] In normal cells, this dependency on MDM2 is not as critical, and the p53 pathway is typically intact and regulated, thus they are less sensitive to MDM2 degradation.
Q4: What are the recommended control experiments to verify the low toxicity of this compound in my experimental setup?
A4: To confirm the selectivity of this compound, it is recommended to perform parallel experiments on a non-cancerous cell line (e.g., a normal human cell line relevant to your cancer model) and on primary cells such as human CD34+ hematopoietic cells. Key assays include cell viability assays (e.g., MTT or CellTiter-Glo) and apoptosis assays (e.g., caspase-3/7 activity or Annexin V staining). Additionally, analyzing the expression of TAp73 target genes (BAX, NOXA, PUMA) via qRT-PCR in both normal and cancer cells can provide mechanistic insight into the selective response.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected toxicity observed in a normal cell line. | 1. High concentration of this compound used. 2. Off-target effects in a specific cell line. 3. Contamination of the cell culture. 4. Issues with the vehicle control (e.g., DMSO concentration). | 1. Perform a dose-response curve to determine the EC50 in your cancer cell line and use concentrations at or below this for your normal cell line controls. 2. Characterize the expression levels of MDM2 and TAp73 in your normal cell line. 3. Perform routine cell culture quality control, including mycoplasma testing. 4. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all experimental conditions and is at a non-toxic level (typically ≤ 0.1%). |
| Variability in the apoptotic response of cancer cells. | 1. Different p53 or MDM2 status of the cancer cell lines. 2. Inconsistent seeding density of cells. 3. Degradation of the this compound compound. | 1. Confirm the p53 and MDM2 status of your cell lines through sequencing and western blotting. The efficacy of this compound is particularly pronounced in p53-inactivated cells. 2. Optimize and standardize cell seeding densities for all experiments. 3. Aliquot and store this compound at -80°C and avoid repeated freeze-thaw cycles. |
| No significant difference in viability between treated normal and cancer cells. | 1. The "normal" cell line used may have some transformed characteristics. 2. The cancer cell line used is not dependent on MDM2 for survival. | 1. Use primary cells or a well-characterized, non-transformed cell line as a control. 2. Assess the dependence of your cancer cell line on MDM2 using techniques like siRNA-mediated knockdown of MDM2. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in p53-Inactivated TNBC Cell Lines
| Cell Line | p53 Status | This compound IC50 (µM) |
| MDA-MB-231 | Mutant | ~5 |
| MDA-MB-436 | Deleted | ~5 |
| HCC-1143 | Mutant | Not specified |
| HCC-1395 | Mutant | Not specified |
| MDA-MB-453 | Deleted | Not specified |
Data extracted from dose-response curves in Adams et al., Cancer Discovery, 2023.
Table 2: Effect of this compound on Normal Human CD34+ Hematopoietic Cells
| Treatment | Cell Viability | Fold Change in BAX mRNA | Fold Change in NOXA mRNA | Fold Change in PUMA mRNA |
| Vehicle (DMSO) | Unaffected | 1.0 | 1.0 | 1.0 |
| This compound | Unaffected | No significant change | No significant change | No significant change |
| RG7112 (MDM2 inhibitor) | Significantly decreased | Significantly increased | Significantly increased | Significantly increased |
Qualitative summary based on data from Adams et al., Cancer Discovery, 2023.[3]
Experimental Protocols
Protocol 1: Cell Viability Assay in Normal and Cancer Cell Lines
-
Cell Seeding:
-
Seed both cancer cells (e.g., MDA-MB-231) and normal cells (e.g., primary human CD34+ cells or a non-transformed cell line) in 96-well plates at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and a vehicle control (e.g., DMSO).
-
Treat the cells with a range of concentrations of this compound for 48-72 hours.
-
-
Viability Assessment (using MTT assay as an example):
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control wells.
-
Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 values.
-
Protocol 2: In Vivo Toxicity Assessment in Mice
-
Animal Model:
-
Use immune-competent mice (e.g., C57Bl/6) to assess general toxicity.
-
-
Compound Administration:
-
Administer this compound via an appropriate route (e.g., intraperitoneal injection) at a therapeutic dose determined from efficacy studies.
-
Include a vehicle-treated control group.
-
-
Monitoring:
-
Monitor the body weight of the mice daily.
-
Observe the general health and behavior of the mice for any signs of distress.
-
-
Endpoint Analysis:
-
After a predetermined treatment period, euthanize the mice.
-
Collect blood for complete blood count (CBC) analysis.
-
Harvest major organs (e.g., spleen, bone marrow, intestine, liver) for histological analysis (H&E staining) to assess for any tissue damage or cellular changes.
-
Visualizations
Caption: Workflow for assessing this compound selectivity.
Caption: this compound signaling pathway in cancer cells.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Structure and apoptotic function of p73 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted MDM2 degradation reveals a new vulnerability for p53 inactivated triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting MDM2-p53 interaction for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacr.org [aacr.org]
- 6. mdpi.com [mdpi.com]
- 7. Targeted MDM2 Degradation Reveals a New Vulnerability for p53-Inactivated Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing poor solubility of YX-02-030 in experimental buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility of YX-02-030 in experimental buffers. The following information is designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For this compound, it is highly recommended to use 100% dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions.[1][2] Many poorly water-soluble compounds are readily dissolved in DMSO to create a concentrated stock, which can then be diluted to a working concentration in aqueous experimental buffers.[2]
Q2: What is the maximum final concentration of DMSO that is safe for cells in culture?
A2: The final concentration of DMSO in your cell-based assays should be kept as low as possible to avoid cytotoxic effects.[3][4] Most cell lines can tolerate DMSO concentrations up to 0.5%, and some robust cell lines may tolerate up to 1%.[4] However, primary cells are often more sensitive.[4] It is crucial to determine the specific tolerance of your cell line by running a vehicle control (media with the same final concentration of DMSO) to assess any effects on cell viability and function.[5]
Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What should I do?
A3: Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic compounds.[1][6] To address this, it is recommended to perform a stepwise dilution.[5] Instead of diluting the stock directly into the final volume, first, create an intermediate dilution in your culture medium or buffer. Additionally, ensure rapid mixing during dilution to prevent localized high concentrations of the compound that can lead to precipitation.
Q4: Do I need to sterile-filter my this compound stock solution in DMSO?
A4: It is generally not necessary to sterile-filter a stock solution prepared in 100% DMSO.[7] Essentially nothing biological can survive in pure DMSO.[7] You should, however, use sterile DMSO and maintain aseptic technique when preparing the stock solution if it will be used in sterile cell culture applications.
Q5: Are there any alternative solvents to DMSO for this compound?
A5: While DMSO is the most common solvent for compounds like this compound, other options can be explored if DMSO is not suitable for your experimental system. These may include ethanol, or the use of solubilizing agents like β-cyclodextrin.[8][9][10] However, the suitability and efficacy of these alternatives for this compound would need to be determined empirically. Newer, less toxic alternatives to DMSO, such as Cyrene™ and zwitterionic liquids (ZILs), are also emerging.[11][12][13]
Troubleshooting Guide: Poor Solubility of this compound
This guide provides a systematic approach to addressing solubility challenges with this compound in your experiments.
Problem: Precipitate forms in the working solution.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound crashing out of solution upon dilution | Perform a serial dilution. Instead of a single large dilution, create intermediate dilutions in the experimental buffer. | Gradual reduction of the solvent concentration will keep the compound in solution. |
| Final DMSO concentration is too low to maintain solubility | While keeping cell health in mind, you can try slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%), ensuring it remains below the cytotoxic level for your specific cells. | The compound remains soluble at the higher, yet still safe, DMSO concentration. |
| Buffer composition is incompatible with the compound | If possible, try a different buffer system. The pH and ionic strength of the buffer can influence compound solubility. | This compound may exhibit better solubility in an alternative buffer. |
| Working solution stored for too long | Prepare fresh working solutions immediately before each experiment. Poorly soluble compounds can precipitate over time, even at low concentrations. | Freshly prepared solutions are less likely to contain precipitates. |
Problem: Inconsistent experimental results.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete dissolution of the stock solution | Ensure the stock solution is fully dissolved before making dilutions. Gentle warming (to room temperature if stored cold) and vortexing can aid dissolution. | A clear, homogenous stock solution will lead to more consistent working solutions and reliable experimental data. |
| Precipitation of the compound during the experiment | Visually inspect your experimental plates or tubes for any signs of precipitation. If observed, reconsider the solvent and concentration used. | Absence of precipitation will ensure that the cells are exposed to the intended concentration of the compound throughout the experiment. |
| Interaction of the compound with plasticware | Consider using low-adhesion microplates or tubes, as hydrophobic compounds can sometimes adsorb to plastic surfaces, reducing the effective concentration in solution. | Minimized adsorption will lead to a more accurate concentration of the compound in the experimental medium. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound powder
-
Sterile, anhydrous 100% DMSO
-
Sterile, conical microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of this compound powder using an analytical balance in a sterile environment (e.g., a laminar flow hood).
-
Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration.
-
Vortex the solution thoroughly until the powder is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Preparation of a 10 µM Working Solution of this compound
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile experimental buffer or cell culture medium
-
-
Procedure (for a final volume of 1 mL):
-
Thaw a single aliquot of the 10 mM this compound stock solution and bring it to room temperature.
-
Perform a 1:100 intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of the experimental buffer. Mix well by gentle pipetting. This creates a 100 µM intermediate solution.
-
Perform a final 1:10 dilution by adding 100 µL of the 100 µM intermediate solution to 900 µL of the experimental buffer.
-
The final concentration of this compound will be 10 µM, and the final DMSO concentration will be 0.1%.
-
Use the working solution immediately after preparation.
-
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for this compound solubility issues.
References
- 1. researchgate.net [researchgate.net]
- 2. biology.stackexchange.com [biology.stackexchange.com]
- 3. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
refining YX-02-030 treatment duration for optimal MDM2 degradation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing YX-02-030, a PROTAC® (Proteolysis Targeting Chimera) designed to induce the degradation of Mouse Double Minute 2 Homolog (MDM2).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule that functions as a PROTAC. It is composed of a ligand that binds to MDM2 and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] By bringing MDM2 and VHL into close proximity, this compound facilitates the ubiquitination of MDM2, marking it for degradation by the proteasome.[1] In p53-inactivated triple-negative breast cancer (TNBC) cells, the degradation of MDM2 leads to the activation of the p53 family member TAp73, which in turn transcriptionally upregulates pro-apoptotic genes, leading to cancer cell death.[3]
Q2: What is the optimal concentration and treatment duration for this compound?
A2: The optimal concentration and treatment duration for this compound can vary depending on the cell line and experimental conditions. We recommend performing both a dose-response and a time-course experiment to determine the optimal conditions for your specific system. Based on published data in triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 (p53-mutant) and MDA-MB-436 (p53-deleted), significant MDM2 degradation is observed with concentrations in the low micromolar range and treatment times ranging from 4 to 24 hours.[1][4]
Q3: What are the recommended cell lines for studying the effects of this compound?
A3: this compound has been shown to be effective in triple-negative breast cancer (TNBC) cell lines with either mutated or deleted p53, such as MDA-MB-231 and MDA-MB-436.[1][4] It has also demonstrated efficacy in p53 wild-type breast cancer cells.[5] The choice of cell line should be guided by your specific research question.
Q4: What is the "hook effect" and how can I avoid it with this compound?
A4: The "hook effect" is a phenomenon observed with PROTACs where at very high concentrations, the degradation efficiency of the target protein decreases. This is because the PROTAC molecules saturate both the target protein and the E3 ligase, preventing the formation of the productive ternary complex (Target:PROTAC:E3 Ligase). To avoid the hook effect, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range that promotes maximal degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or minimal MDM2 degradation observed. | Suboptimal concentration of this compound. | Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 µM to 10 µM) to determine the optimal concentration for your cell line. |
| Inappropriate treatment duration. | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to identify the time point of maximal MDM2 degradation. | |
| Low expression of VHL E3 ligase in the cell line. | Confirm the expression of VHL in your cell line of interest using Western blot or qPCR. | |
| Cell permeability issues with this compound. | While this compound is designed for cell permeability, extreme cell densities or specific cell types might limit uptake. Ensure cells are not overly confluent. | |
| Variability in MDM2 degradation between experiments. | Inconsistent cell culture conditions. | Maintain consistent cell passage number, seeding density, and overall cell health for all experiments. |
| Degradation of this compound in solution. | Prepare fresh stock solutions of this compound in DMSO and store them properly at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | |
| Unexpected off-target effects. | Non-specific binding at high concentrations. | Use the lowest effective concentration of this compound as determined by your dose-response experiments. Include appropriate negative controls, such as a vehicle-only control. |
Data Presentation
Table 1: Concentration-Dependent Degradation of MDM2 by this compound
Representative data based on published findings in TNBC cell lines after a 16-hour treatment. Actual values may vary depending on the experimental setup.
| This compound Concentration (µM) | % MDM2 Protein Remaining (Normalized to Vehicle) |
| 0 (Vehicle) | 100% |
| 0.5 | 85% |
| 1 | 60% |
| 3 | 25% |
| 6 | 10% |
| 10 | 15% (Potential Hook Effect) |
Table 2: Time-Dependent Degradation of MDM2 by this compound
Representative data based on published findings in TNBC cell lines treated with 6 µM this compound. Actual values may vary.
| Treatment Duration (hours) | % MDM2 Protein Remaining (Normalized to 0h) |
| 0 | 100% |
| 2 | 80% |
| 4 | 55% |
| 8 | 30% |
| 16 | 10% |
| 24 | 10% |
Experimental Protocols
Protocol 1: Western Blot Analysis of MDM2 Degradation
-
Cell Seeding and Treatment:
-
Seed cells (e.g., MDA-MB-231 or MDA-MB-436) in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified duration.
-
-
Cell Lysis:
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against MDM2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Develop the blot using an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Normalize the MDM2 band intensity to a loading control (e.g., GAPDH or β-actin).
-
Visualizations
Caption: Signaling pathway of this compound in p53-inactivated TNBC.
Caption: Experimental workflow for optimizing this compound treatment.
Caption: Troubleshooting logic for this compound experiments.
References
Validation & Comparative
A Head-to-Head Comparison of MDM2 Inhibitors: YX-02-030 vs. RG7112
A detailed guide for researchers, scientists, and drug development professionals on the mechanisms, efficacy, and experimental validation of two distinct Murine Double Minute 2 (MDM2) inhibitors.
In the landscape of targeted cancer therapy, the inhibition of MDM2, a key negative regulator of the p53 tumor suppressor, has emerged as a promising strategy. This guide provides a comprehensive comparison of two prominent MDM2 inhibitors: RG7112, a first-in-class small molecule inhibitor, and YX-02-030, a novel Proteolysis Targeting Chimera (PROTAC) degrader. We present a detailed analysis of their mechanisms of action, target patient populations, and supporting preclinical and clinical data to inform research and development decisions.
Executive Summary
RG7112 functions by competitively binding to the p53-binding pocket of MDM2, thereby preventing the degradation of p53 and reactivating its tumor-suppressive functions.[1] This mechanism is primarily effective in tumors harboring wild-type p53.[2][3] In contrast, this compound is a heterobifunctional molecule that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to MDM2, leading to its proteasomal degradation.[4][5] This novel mechanism of action extends its therapeutic potential to cancers with mutant or deleted p53, a significant advantage over traditional MDM2 inhibitors.[4][6]
Mechanism of Action
The distinct mechanisms of RG7112 and this compound are central to their differing therapeutic profiles.
RG7112: A Competitive Inhibitor
RG7112 is a nutlin-class small molecule that mimics the key amino acid residues of p53 that interact with MDM2.[2] By occupying the p53-binding cleft on MDM2, RG7112 effectively blocks the MDM2-p53 interaction.[1] This leads to the stabilization and accumulation of p53, which can then transcriptionally activate its downstream target genes, resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53.[7][8]
This compound: A PROTAC Degrader
This compound is a PROTAC that is synthesized from RG7112.[4][5] It consists of a ligand that binds to MDM2 (derived from RG7112), a linker, and a ligand that recruits the VHL E3 ubiquitin ligase.[5][9] This design facilitates the formation of a ternary complex between MDM2, this compound, and the VHL E3 ligase complex.[4][5] The proximity induced by the PROTAC leads to the ubiquitination of MDM2 and its subsequent degradation by the proteasome.[4] By eliminating the MDM2 protein entirely, this compound can induce apoptosis even in the absence of functional p53, potentially through the activation of other p53 family members like TAp73.[4][5]
Signaling Pathway Diagrams
Caption: MDM2-p53 pathway and inhibitor actions.
Quantitative Data Comparison
The following tables summarize the key quantitative performance metrics for this compound and RG7112 based on available preclinical and clinical data.
Table 1: In Vitro Performance Metrics
| Parameter | This compound | RG7112 |
| Mechanism of Action | PROTAC-mediated MDM2 Degradation | Small Molecule Inhibition of p53-MDM2 Interaction |
| Target p53 Status | Wild-Type, Mutant, and Deleted | Wild-Type |
| MDM2-p53 Binding Inhibition (IC50) | 63 ± 3 nM (HTRF)[4] | 18 nM (HTRF)[10] |
| MDM2 Binding Affinity (Kd) | 35 nM (SPR)[4] | ~11 nM[2] |
| VHL-HIF1α Binding Inhibition (IC50) | 1350 ± 181 nM (HTRF)[4] | Not Applicable |
| Cell Viability IC50 (p53 WT cells) | ~0.4 µM (MCF7)[11] | ~0.4 µM (Median for p53 WT cell lines)[12] |
| Cell Viability IC50 (p53 mutant/deleted cells) | 4.0 - 5.3 µM (TNBC cell lines)[13] | >10 µM (Median for p53 mutant cell lines)[12] |
Table 2: Clinical and Preclinical Pharmacokinetics & Safety
| Parameter | This compound | RG7112 |
| Development Stage | Preclinical | Phase I Clinical Trials |
| Administration Route | Intraperitoneal (in mice) | Oral |
| Half-life (t½) | Not Reported | ~1.5 days (in humans)[14] |
| Key Preclinical Efficacy | Tumor regression in p53-inactivated TNBC xenografts[4] | Tumor regression in p53 wild-type solid tumor xenografts[2] |
| Reported Adverse Events (Clinical) | Not Applicable | Nausea, vomiting, diarrhea, thrombocytopenia, neutropenia[15][16] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound and RG7112 are provided below.
Homogeneous Time-Resolved Fluorescence (HTRF) for MDM2-p53 Binding Inhibition
This assay is used to quantify the ability of a compound to inhibit the interaction between MDM2 and a p53-derived peptide.
-
Reagents and Materials: GST-tagged MDM2, biotinylated p53 peptide, Europium cryptate-labeled anti-GST antibody (donor), and XL665-labeled streptavidin (acceptor), assay buffer, 384-well low volume plates.
-
Procedure:
-
Dispense test compounds (this compound or RG7112) at various concentrations into the assay plate.
-
Add a pre-mixed solution of GST-MDM2 and biotinylated p53 peptide to each well.
-
Incubate for a specified time at room temperature to allow for binding.
-
Add a pre-mixed solution of the HTRF detection reagents (anti-GST-Europium and Streptavidin-XL665).
-
Incubate for a further period to allow for the detection antibodies to bind.
-
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
-
-
Data Analysis: The HTRF ratio (665nm/620nm) is calculated. The IC50 value is determined by plotting the HTRF ratio against the logarithm of the compound concentration and fitting the data to a four-parameter logistic model.
Surface Plasmon Resonance (SPR) for MDM2 Binding Affinity
SPR is employed to measure the binding kinetics and affinity (Kd) of the compounds to MDM2.
-
Reagents and Materials: Recombinant MDM2 protein, test compounds, SPR sensor chip (e.g., CM5), activation reagents (EDC/NHS), immobilization buffer, running buffer.
-
Procedure:
-
Immobilize MDM2 onto the sensor chip surface via amine coupling.
-
Inject a series of concentrations of the test compound over the sensor surface.
-
Monitor the change in the SPR signal (response units, RU) over time to obtain association and dissociation curves.
-
Regenerate the sensor surface between each compound injection.
-
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Western Blotting for Protein Expression
This technique is used to assess the levels of MDM2, p53, and downstream targets like p21 in cells treated with the inhibitors.
-
Reagents and Materials: Cell lysis buffer, protein assay kit, SDS-PAGE gels, transfer buffer, PVDF membrane, blocking buffer (e.g., 5% non-fat milk in TBST), primary antibodies (anti-MDM2, anti-p53, anti-p21, anti-GAPDH), HRP-conjugated secondary antibodies, ECL substrate.
-
Procedure:
-
Treat cells with the inhibitors for the desired time and lyse the cells.
-
Quantify protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Reagents and Materials: Cell culture medium, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or a solution of SDS in HCl), 96-well plates.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the test compounds for a specified duration (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
-
Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.
Experimental Workflow Diagram
Caption: Workflow for evaluating MDM2 inhibitors.
Conclusion
RG7112 and this compound represent two distinct and promising approaches to targeting the MDM2-p53 axis in cancer. RG7112 has demonstrated clinical activity in p53 wild-type tumors by reactivating the p53 pathway.[16][17] this compound, through its novel PROTAC mechanism, offers the potential to expand the therapeutic reach of MDM2-targeted therapies to include p53-mutant and deleted cancers, which are often associated with a poorer prognosis and resistance to conventional therapies.[4][18] The choice between these two strategies will largely depend on the p53 status of the tumor. The experimental protocols and comparative data presented in this guide provide a robust framework for researchers to evaluate these and other emerging MDM2 inhibitors in their specific research contexts. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of both approaches.
References
- 1. Discovery of RG7112: A Small-Molecule MDM2 Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MDM2 small-molecule antagonist RG7112 activates p53 signaling and regresses human tumors in preclinical cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical efficacy of the MDM2 inhibitor RG7112 in MDM2 amplified and TP53 wild-type glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted MDM2 degradation reveals a new vulnerability for p53 inactivated triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacr.org [aacr.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Discovery of RG7112: A Small-Molecule MDM2 Inhibitor in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Initial Testing of the MDM2 Inhibitor RG7112 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dual inhibitor of MDM2 and NFAT1 for experimental therapy of breast cancer: in vitro and in vivo anticancer activities and newly discovered effects on cancer metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. ASCO – American Society of Clinical Oncology [asco.org]
- 16. Results of the Phase I Trial of RG7112, a Small-Molecule MDM2 Antagonist in Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. mdpi.com [mdpi.com]
On-Target Efficacy of YX-02-030 in Triple-Negative Breast Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of YX-02-030, a novel MDM2-targeting PROTAC (Proteolysis Targeting Chimera), with alternative therapeutic strategies for Triple-Negative Breast Cancer (TNBC). The focus is on the on-target effects of this compound, supported by experimental data, to inform preclinical research and drug development decisions.
Introduction to this compound
This compound is a bifunctional molecule designed to induce the degradation of the E3 ubiquitin ligase MDM2.[1] It achieves this by hijacking the Von Hippel-Lindau (VHL) E3 ligase, bringing it into proximity with MDM2, leading to the ubiquitination and subsequent proteasomal degradation of MDM2.[1] This approach is particularly relevant for TNBC, an aggressive subtype of breast cancer often characterized by p53 mutations, rendering traditional MDM2 inhibitors that block the p53-MDM2 interaction ineffective. This compound offers a novel strategy by eliminating the MDM2 protein altogether, thereby activating p53-independent apoptotic pathways.[1]
Comparative Performance Data
The on-target effects of this compound have been validated through various biochemical and cellular assays. This section summarizes the key quantitative data, comparing its performance with the MDM2 inhibitor RG7112.
Table 1: Biochemical and Cellular Activity of this compound vs. RG7112
| Parameter | This compound | RG7112 (MDM2 Inhibitor) | Cell Lines | Assay Type | Reference |
| MDM2-p53 Binding Inhibition (IC50) | 63 ± 3 nM | Not specified in the same study for direct comparison, but known to inhibit this interaction. | - | HTRF | [1] |
| MDM2 Binding Affinity (KD) | 35 nM | Not specified | - | Surface Plasmon Resonance (SPR) | [1] |
| VHL-HIF1α Binding Inhibition (IC50) | 1350 ± 181 nM | Not applicable | - | HTRF | [1] |
| Cell Viability (IC50) | 4.0–5.3 μM | Less effective in p53-mutant/deleted cells | MDA-MB-231 (p53-mutant), MDA-MB-436 (p53-deleted) | MTT Assay | [2] |
Signaling Pathway and Mechanism of Action
This compound induces apoptosis in TNBC cells, including those with p53 mutations, through a distinct signaling pathway that relies on the activation of the p53 family member TAp73.[1]
Caption: Signaling pathway of this compound in TNBC models.
Experimental Workflows and Protocols
This section details the methodologies for the key experiments cited in this guide.
General Experimental Workflow
The validation of this compound's on-target effects follows a logical progression from biochemical assays to cellular and in vivo models.
References
YX-02-030: A Comparative Analysis of an MDM2-Targeting PROTAC Degrader
In the rapidly evolving field of targeted protein degradation, PROTAC (Proteolysis Targeting Chimera) technology presents a novel therapeutic modality. This guide provides a comparative overview of the MDM2-targeting PROTAC degrader, YX-02-030, and other notable MDM2 degraders, with a focus on their efficacy, mechanism of action, and the experimental data supporting their activity. This document is intended for researchers, scientists, and drug development professionals.
Mechanism of Action: PROTAC-Mediated MDM2 Degradation
PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of a target protein. They consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation (POI-PROTAC-E3 ligase) facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
This compound is a potent PROTAC that targets MDM2 for degradation by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] MDM2 is a key negative regulator of the p53 tumor suppressor, and its degradation can lead to the activation of p53-mediated apoptosis in cancer cells.[3] Notably, this compound has also demonstrated efficacy in p53-mutant or deleted triple-negative breast cancer (TNBC) cells, suggesting a p53-independent mechanism of action.[1][3]
Comparative Efficacy of MDM2 PROTAC Degraders
Direct comparative studies of this compound against other MDM2 PROTACs in the same experimental settings are limited in the public domain. However, by compiling available data, we can provide an overview of their individual potencies. A notable comparator is MD-224 , a potent MDM2 degrader that recruits the Cereblon (CRBN) E3 ligase.[4]
Table 1: In Vitro Efficacy of MDM2 PROTAC Degraders
| Compound | Target | E3 Ligase Recruited | Cell Line(s) | Efficacy Metric | Value | Reference(s) |
| This compound | MDM2 | VHL | MDA-MB-231, MDA-MB-436 (TNBC) | IC50 (MDM2-p53 binding) | 63 nM | [1][5] |
| KD (binding to MDM2) | 35 nM | [1] | ||||
| MDA-MB-231 (p53-mutant TNBC) | IC50 (Cell Viability) | ~5 µM | [6] | |||
| MDA-MB-436 (p53-deleted TNBC) | IC50 (Cell Viability) | ~5 µM | [6] | |||
| MD-224 | MDM2 | CRBN | RS4;11 (Leukemia) | IC50 (Cell Growth) | 1.5 nM | [4] |
| RS4;11, MV4;11 (Leukemia) | MDM2 Degradation | <1 nM | [4] | |||
| A panel of AML/ALL cell lines | IC50 (Cell Growth) | 4.4 - 33.1 nM | [4] |
Note: The provided data for this compound and MD-224 are from different studies and cell lines, which makes a direct comparison of potency challenging. This compound's efficacy has been primarily demonstrated in triple-negative breast cancer models, while MD-224 has been extensively characterized in leukemia cell lines.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays used to evaluate the efficacy of PROTAC degraders.
Western Blotting for MDM2 Degradation
This assay is fundamental for quantifying the degradation of the target protein.
Protocol Summary:
-
Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231 for TNBC studies) and treat with a dose range of the PROTAC degrader (e.g., this compound) or vehicle control (DMSO) for a specified time (e.g., 16 hours).[2]
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with a primary antibody against MDM2. Follow with incubation with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize bands using an ECL substrate and quantify the band intensities. Normalize the MDM2 signal to a loading control (e.g., β-actin). Calculate the percentage of degradation relative to the vehicle control to determine DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Cell Viability Assay (MTT/MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Protocol Summary:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat cells with a serial dilution of the PROTAC degrader or control compounds for a specified duration (e.g., 48 hours).[6]
-
Reagent Incubation: Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC50 value (concentration for 50% inhibition of cell viability). For TNBC cell lines like MDA-MB-231, the MTT or MTS assay is a standard method.
Conclusion
References
- 1. Targeted MDM2 degradation reveals a new vulnerability for p53 inactivated triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacr.org [aacr.org]
- 4. Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
In Vivo Anti-Tumor Efficacy of YX-02-030: A Comparative Analysis in Triple-Negative Breast Cancer Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo anti-tumor activity of YX-02-030, a novel MDM2-targeting PROTAC (Proteolysis Targeting Chimera), with alternative therapeutic agents in preclinical models of triple-negative breast cancer (TNBC). The data presented is compiled from publicly available experimental studies to offer an objective overview for researchers in oncology and drug development.
Executive Summary
This compound has demonstrated significant in vivo anti-tumor activity in TNBC xenograft models by inducing tumor growth inhibition and extending survival.[1][2][3][4] Unlike traditional MDM2 inhibitors, this compound's mechanism of action, which involves the degradation of the MDM2 oncoprotein, allows it to be effective in p53-mutated or deficient TNBC cells.[1][4][5] This guide compares the performance of this compound with standard-of-care chemotherapies and other targeted agents, providing available quantitative data, detailed experimental protocols, and visual representations of its mechanism and experimental workflow.
Comparative Efficacy of this compound and Alternative Agents in TNBC Xenograft Models
The following tables summarize the in vivo efficacy of this compound and comparator agents in commonly used TNBC xenograft models. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental protocols.
Table 1: In Vivo Efficacy in MDA-MB-231 (p53-mutant) TNBC Xenograft Model
| Compound | Dosing Regimen | Tumor Growth Inhibition (TGI) | Survival Benefit | Reference |
| This compound | 50 mg/kg, i.p., daily for 14 days | Significant decrease in tumor volume | Significantly extended survival | [1][2] |
| RG7112D | Not specified | No effect on tumor volume | Not specified | [1] |
| Olaparib | 10 mg/kg, i.p., twice a week for 30 days | Significant inhibition of tumor growth | Not specified | [6] |
| Doxorubicin | 1.0 mg/kg, i.v., twice weekly | Significant inhibition of tumor growth | Significantly increased survival | [7] |
| Doxorubicin | 1.5 mg/kg, i.v. bolus, q3d x 7 | Significant decrease in tumor volume | Not specified | [8] |
Table 2: In Vivo Efficacy in MDA-MB-436 (p53-null) TNBC Xenograft Model
| Compound | Dosing Regimen | Tumor Growth Inhibition (TGI) | Survival Benefit | Reference |
| This compound | 50 mg/kg, i.p., daily for 14 days | Significant decrease in tumor volume | Significantly extended survival | [1][2] |
| RG7112D | Not specified | No effect on tumor volume | Not specified | [1] |
| Carboplatin (B1684641) | 50 mg/kg/week, i.p. | Not specified | Median survival of 86 days vs. 44 days in control | [9] |
| Olaparib | Not specified | GI50 of >100 µM (in vitro) | Not specified | [10] |
Experimental Protocols
This compound In Vivo Efficacy Study (Adapted from Adams et al., Cancer Discovery, 2023) [1][2][3][4]
-
Cell Lines and Animal Model: MDA-MB-231 (p53-mutant) and MDA-MB-436 (p53-null) triple-negative breast cancer cells were used. Cells were subcutaneously injected into the flank of nude mice.
-
Tumor Establishment: Tumors were allowed to grow to a palpable size (approximately 80 mm³) before the initiation of treatment.
-
Treatment Groups: Mice were randomized into three groups: vehicle control, RG7112D (a precursor to this compound that does not recruit the E3 ligase), and this compound.
-
Dosing: this compound was administered at a dose of 50 mg/kg via intraperitoneal (i.p.) injection once daily for 14 consecutive days.
-
Efficacy Endpoints: Tumor volume was measured regularly to assess tumor growth inhibition. Overall survival of the mice was monitored.
-
Pharmacodynamic Analysis: A separate cohort of mice was treated for 72 hours, after which tumors were harvested to analyze the levels of MDM2 and markers of apoptosis.
Visualizing the Science: Diagrams and Workflows
To better understand the underlying biology and experimental design, the following diagrams were generated using the Graphviz DOT language.
Caption: Mechanism of action of this compound in p53-mutant/null TNBC cells.
Caption: Experimental workflow for in vivo efficacy studies of this compound.
Caption: Logical framework for comparing this compound with alternative therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Targeted MDM2 Degradation Reveals a New Vulnerability for p53-Inactivated Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. MDM2-PROTAC versus MDM2 Inhibitors: Beyond p53 Reactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy of carboplatin alone and in combination with ABT888 in intracranial murine models of BRCA-mutated and BRCA-wild-type triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comparative Analysis of YX-02-030 in p53 Wild-Type vs. Mutant Cells: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of YX-02-030, a Proteolysis Targeting Chimera (PROTAC) designed to degrade MDM2, in cancer cells with different p53 statuses. The following analysis is based on available preclinical data and offers insights into its mechanism of action and potential as a therapeutic agent.
This compound is a novel heterobifunctional molecule that induces the degradation of the E3 ubiquitin ligase MDM2.[1][2] It achieves this by simultaneously binding to MDM2 and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of MDM2.[1][3][4][5] This guide explores the differential effects and therapeutic potential of this compound in cells expressing wild-type p53 versus those with mutant or deleted p53.
Performance in p53 Wild-Type Cancer Cells
In cancer cells harboring wild-type p53, the degradation of MDM2 by this compound leads to the stabilization and activation of the p53 tumor suppressor protein.[6][7] Activated p53 then transcriptionally upregulates its target genes, such as p21 and PUMA, resulting in cell cycle arrest and apoptosis.[6][7] this compound has been shown to be more effective at activating p53 and inducing apoptosis in p53 wild-type breast cancer cells compared to traditional MDM2 inhibitors.[8]
A Novel Vulnerability in p53 Mutant/Deleted Cancer Cells
A significant finding is the efficacy of this compound in cancer cells that have inactivated p53, a population notoriously resistant to many therapies.[4][9] In these cells, this compound induces apoptosis through a p53-independent mechanism involving the p53 family member, TAp73.[4][5][9] The degradation of MDM2 by this compound leads to the stabilization and activation of TAp73, which in turn transcriptionally activates pro-apoptotic genes such as BAX, NOXA, and PUMA, ultimately leading to programmed cell death.[1][4][9] This uncovers a novel vulnerability in p53-inactivated cancers, particularly triple-negative breast cancer (TNBC).[4][9]
Quantitative Data Summary
The following tables summarize the quantitative data on the binding affinity, inhibitory concentrations, and cytotoxic effects of this compound and comparative compounds.
Table 1: Binding Affinity and Inhibitory Concentrations of this compound
| Parameter | Value | Method | Reference |
| MDM2-p53 Binding Inhibition (IC₅₀) | 63 nM | HTRF | [1][3][4] |
| VHL-HIF1α Binding Inhibition (IC₅₀) | 1.35 µM | HTRF | [1][3][4] |
| MDM2 Binding Affinity (KD) | 35 nM | SPR | [3][4] |
Table 2: Comparative Cytotoxicity (IC₅₀) of this compound and MDM2 Inhibitors in p53 Mutant/Deleted Triple-Negative Breast Cancer (TNBC) Cell Lines
| Cell Line | p53 Status | This compound (µM) | RG7112 (µM) | RG7112D (µM) | Reference |
| MDA-MB-231 | Mutant (R280K) | ~4.0-5.3 | No effect | No effect | [3] |
| HCC-1143 | Mutant (R248Q) | ~4.0-5.3 | No effect | No effect | [3] |
| HCC-1395 | Mutant (R175H) | ~4.0-5.3 | No effect | No effect | [3] |
| MDA-MB-436 | Deleted | ~4.5-5.5 | No effect | No effect | [3] |
| MDA-MB-453 | Deleted | ~4.5-5.5 | No effect | No effect | [3] |
Table 3: Comparative Cytotoxicity (IC₅₀) of MDM2 Inhibitors in HCT116 Cell Lines
| Cell Line | p53 Status | Idasanutlin (µM) | Milademetan (µM) | Nutlin-3a (µM) | Reference |
| HCT116 p53+/+ | Wild-Type | 4.15 | 6.42 | 28.03 | [10] |
| HCT116 p53-/- | Null | 5.20 | 8.44 | 30.59 | [10] |
Experimental Protocols
Detailed methodologies for the key experiments are outlined below.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Binding Inhibition
This assay is used to determine the concentration at which this compound inhibits the binding of MDM2 to p53 and VHL to HIF1α.
-
Reagents: Recombinant MDM2 protein, a fluorescently labeled p53-derived peptide, and antibodies for detection (e.g., anti-GST-terbium cryptate and anti-His-d2). For the VHL binding assay, recombinant VHL complex, a biotinylated HIF1α peptide, and corresponding detection reagents are used.
-
Procedure:
-
A fixed concentration of the recombinant proteins and their respective binding partners are incubated in a microplate.
-
Increasing concentrations of this compound are added to the wells.
-
The plate is incubated to allow binding to reach equilibrium.
-
HTRF detection reagents are added, and the plate is incubated.
-
The fluorescence is read at two wavelengths (e.g., 665 nm and 620 nm) on an HTRF-compatible reader.
-
-
Data Analysis: The ratio of the fluorescence signals is calculated, and the IC₅₀ values are determined by fitting the data to a four-parameter dose-response curve.[3]
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is employed to measure the binding kinetics and affinity (KD) of this compound to MDM2.
-
Immobilization: Recombinant MDM2 protein is immobilized on a sensor chip surface.
-
Binding: A series of concentrations of this compound in a suitable running buffer are flowed over the sensor chip surface.
-
Detection: The change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, is measured in real-time.
-
Data Analysis: The association and dissociation rates are determined from the sensorgrams. The equilibrium dissociation constant (KD) is calculated from the ratio of the dissociation rate constant (koff) to the association rate constant (kon).
Western Blotting for Protein Degradation and Pathway Activation
This technique is used to assess the levels of MDM2, p53, TAp73, and downstream apoptotic proteins.
-
Cell Lysis: Cells are treated with this compound for various times and at different concentrations. After treatment, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a standard method (e.g., BCA assay).
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., anti-MDM2, anti-p53, anti-TAp73, anti-cleaved PARP).
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assays (MTT/MTS)
These colorimetric assays are used to determine the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of this compound or control compounds.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
Assay: MTT or MTS reagent is added to each well and incubated to allow for the conversion of the tetrazolium salt to formazan (B1609692) by metabolically active cells.
-
Measurement: The absorbance of the formazan product is measured using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC₅₀ values are determined.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow.
Caption: Mechanism of this compound-mediated MDM2 degradation.
Caption: Differential signaling pathways of this compound.
Caption: General experimental workflow for this compound evaluation.
References
- 1. aacr.org [aacr.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeted MDM2 degradation reveals a new vulnerability for p53 inactivated triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biopharma.co.uk [biopharma.co.uk]
- 7. Strategies for p53 Activation and Targeted Inhibitors of the p53-Mdm2/MdmX Interaction [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. revvity.com [revvity.com]
- 10. mdpi.com [mdpi.com]
Independent Verification of YX-02-030's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel PROteolysis TArgeting Chimera (PROTAC), YX-02-030, with alternative Murine Double Minute 2 (MDM2) inhibitors. The information presented is supported by experimental data to facilitate an independent verification of this compound's mechanism of action and its potential as a therapeutic agent, particularly in p53-inactivated Triple-Negative Breast Cancer (TNBC).
Introduction to this compound
This compound is a heterobifunctional PROTAC designed to induce the degradation of the MDM2 protein. It achieves this by simultaneously binding to MDM2 and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity facilitates the ubiquitination of MDM2, marking it for degradation by the proteasome.[1][2][3] This targeted degradation strategy distinguishes this compound from traditional MDM2 inhibitors that merely block the MDM2-p53 interaction.[2][4]
The primary therapeutic potential of this compound lies in its ability to induce apoptosis in cancer cells that lack functional p53, a common feature of aggressive cancers like TNBC.[2][4] By degrading MDM2, this compound relieves the inhibition of the p53 family member, TAp73.[3] Activated TAp73 then transcriptionally upregulates pro-apoptotic genes, leading to cancer cell death.[3]
Comparative Performance Data
The following tables summarize the quantitative data for this compound and a selection of alternative MDM2 inhibitors. It is important to note that the data is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Binding Affinity and In Vitro Efficacy of this compound
| Parameter | Value | Assay | Source |
| MDM2-p53 Binding Inhibition (IC₅₀) | 63 ± 3 nM | HTRF | [2] |
| MDM2 Binding Affinity (Kᴅ) | 35 nM | SPR | [2] |
| VHL-HIF1α Binding Inhibition (IC₅₀) | 1350 ± 181 nM | HTRF | [2] |
| MDA-MB-231 (p53-mutant TNBC) IC₅₀ | 4.0 - 5.3 µM | MTT/MTS assay | [2] |
| HCC-1143 (p53-mutant TNBC) IC₅₀ | 4.0 - 5.3 µM | MTT/MTS assay | [2] |
| HCC-1395 (p53-mutant TNBC) IC₅₀ | 4.0 - 5.3 µM | MTT/MTS assay | [2] |
| MDA-MB-436 (p53-deleted TNBC) IC₅₀ | 4.5 - 5.5 µM | MTT/MTS assay | [2] |
| MDA-MB-453 (p53-deleted TNBC) IC₅₀ | 4.5 - 5.5 µM | MTT/MTS assay | [2] |
Table 2: In Vitro Efficacy of Alternative MDM2 Inhibitors in TNBC and other cell lines
| Compound | Cell Line | p53 Status | IC₅₀ (µM) | Assay | Source |
| RG7112 | MDA-MB-231 | Mutant | No effect | MTT/MTS assay | [2] |
| RG7112 | MDA-MB-436 | Deleted | No effect | MTT/MTS assay | [2] |
| Nutlin-3a | MDA-MB-231 | Mutant | 22.13 ± 0.85 | CellTiter-Glo | [5] |
| Nutlin-3a | MDA-MB-436 | Deleted | 27.69 ± 3.48 | CellTiter-Glo | [5] |
| Nutlin-3a | MDA-MB-468 | Mutant | 21.77 ± 4.27 | CellTiter-Glo | [5] |
| Idasanutlin | MDA-MB-231 | Mutant | 2.00 ± 0.63 | CellTiter-Glo | [5] |
| Idasanutlin | MDA-MB-436 | Deleted | 4.64 ± 0.18 | CellTiter-Glo | [5] |
| Idasanutlin | MDA-MB-468 | Mutant | 2.43 ± 0.24 | CellTiter-Glo | [5] |
| Milademetan | MDA-MB-231 | Mutant | 4.04 ± 0.32 | CellTiter-Glo | [5] |
| Milademetan | MDA-MB-436 | Deleted | 7.62 ± 1.52 | CellTiter-Glo | [5] |
| Milademetan | MDA-MB-468 | Mutant | 5.51 ± 0.25 | CellTiter-Glo | [5] |
| AMG-232 | OVTOKO (Ovarian) | Wild-type | Dose-dependent reduction in viability | T-cell co-culture | |
| AMG-232 | OVMANA (Ovarian) | Wild-type | Dose-dependent reduction in viability | T-cell co-culture |
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) for MDM2-p53 Binding Inhibition
Objective: To quantify the ability of a compound to inhibit the binding of p53 to MDM2.
Principle: This competitive immunoassay uses a GST-tagged MDM2 protein and a biotinylated p53-derived peptide. Detection is achieved with a Europium cryptate-labeled anti-GST antibody (donor) and a streptavidin-XL665 conjugate (acceptor). When MDM2 and p53 interact, the donor and acceptor are in close proximity, resulting in a FRET signal. An inhibitor will disrupt this interaction, leading to a decrease in the HTRF signal.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., this compound) in DMSO.
-
Dilute the GST-MDM2, biotin-p53 peptide, anti-GST-Europium, and Streptavidin-XL665 in the assay buffer.
-
-
Assay Procedure (384-well plate):
-
Add 2 µL of the test compound dilutions to the wells.
-
Add 2 µL of GST-MDM2.
-
Add 2 µL of a pre-mixed solution of biotin-p53 peptide and Streptavidin-XL665.
-
Add 2 µL of anti-GST-Europium.
-
Incubate the plate at room temperature for 1-4 hours, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665nm/620nm * 10,000).
-
-
Data Analysis:
-
Plot the HTRF ratio against the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Surface Plasmon Resonance (SPR) for MDM2 Binding Kinetics
Objective: To determine the binding affinity (Kᴅ) and kinetics (kₐ, kᴅ) of a compound to MDM2.
Principle: SPR measures the change in the refractive index at the surface of a sensor chip as molecules bind and dissociate. One interactant (ligand) is immobilized on the chip, and the other (analyte) flows over the surface.
Protocol:
-
Chip Preparation:
-
Immobilize a high-purity MDM2 protein onto a CM5 sensor chip using standard amine coupling chemistry.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the test compound (analyte) in a suitable running buffer (e.g., HBS-EP+).
-
Inject the analyte dilutions over the MDM2-functionalized and a reference flow cell at a constant flow rate.
-
Record the association and dissociation phases in real-time.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kᴅ), and the equilibrium dissociation constant (Kᴅ = kᴅ/kₐ).
-
Caspase-Glo® 3/7 Assay for Apoptosis
Objective: To measure the activity of caspases 3 and 7, key executioner caspases in apoptosis.
Principle: The assay provides a luminogenic substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3 and -7. This cleavage releases aminoluciferin, a substrate for luciferase, which generates a luminescent signal proportional to the amount of caspase activity.
Protocol:
-
Cell Plating and Treatment:
-
Seed cells in a 96-well white-walled plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and appropriate controls.
-
Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents by gentle shaking on an orbital shaker for 30-60 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with no cells).
-
Normalize the data to the vehicle control to determine the fold-change in caspase activity.
-
Western Blot for MDM2 Degradation
Objective: To visually and semi-quantitatively assess the degradation of MDM2 protein following treatment with a PROTAC.
Protocol:
-
Cell Lysis:
-
Treat cells with the PROTAC at various concentrations and for different time points.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for MDM2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Probe for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Analysis:
-
Quantify the band intensities using densitometry software and normalize the MDM2 signal to the loading control.
-
Conclusion
The available data suggests that this compound is a potent degrader of MDM2 that effectively induces apoptosis in p53-inactivated TNBC cell lines, a context where traditional MDM2 inhibitors are largely ineffective.[2][5] Its mechanism of action, which relies on the degradation of MDM2 and subsequent activation of TAp73, presents a novel and promising therapeutic strategy.[3] The provided comparative data and detailed experimental protocols are intended to empower researchers to independently verify these findings and further explore the therapeutic potential of this compound. Further head-to-head studies in standardized preclinical models are warranted to definitively establish the superiority of this compound over other MDM2-targeting agents.
References
YX-02-030 vs. siRNA Knockdown of MDM2: A Comparative Guide for Researchers
For researchers and drug development professionals investigating therapeutic strategies targeting the MDM2 oncogene, a critical decision lies in the choice of inhibitory modality. This guide provides an objective comparison between a novel targeted protein degrader, YX-02-030, and the established method of siRNA-mediated gene knockdown for inhibiting MDM2 function. This comparison is supported by experimental data to inform the selection of the most appropriate tool for specific research applications.
Mechanism of Action: Degradation vs. Silencing
The fundamental difference between this compound and siRNA lies in their mechanism of action at the cellular level.
This compound is a PROteolysis TArgeting Chimera (PROTAC), a bifunctional molecule designed to eliminate the MDM2 protein. It achieves this by simultaneously binding to MDM2 and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity induces the ubiquitination of MDM2, marking it for degradation by the proteasome. This event-driven, catalytic mechanism allows for the removal of the entire protein scaffold, not just the inhibition of a single function.
siRNA (small interfering RNA) knockdown operates at the post-transcriptional level. A synthetic siRNA duplex, complementary to the MDM2 mRNA sequence, is introduced into cells. It is then incorporated into the RNA-induced silencing complex (RISC), which leads to the cleavage and subsequent degradation of the target MDM2 mRNA. This prevents the translation of the mRNA into protein, thereby reducing the overall levels of MDM2.
Head-to-Head Comparison: Efficacy and Cellular Effects
A key study directly compared the effects of this compound with shRNA-mediated knockdown of MDM2 in triple-negative breast cancer (TNBC) cell lines, providing valuable quantitative insights.
| Feature | This compound (PROTAC) | siRNA/shRNA Knockdown of MDM2 |
| Mechanism | Post-translational: Induces proteasomal degradation of MDM2 protein.[1][2][3] | Post-transcriptional: Mediates cleavage and degradation of MDM2 mRNA.[4] |
| Target | MDM2 Protein | MDM2 mRNA |
| Cellular Outcome | Rapid and sustained depletion of MDM2 protein. | Reduction in MDM2 protein levels, dependent on transfection efficiency and mRNA/protein turnover rates. |
| Efficacy in p53-mutant/deleted cells | Effective at inducing apoptosis in TNBC cells with mutated or deleted p53.[1][3] | Can induce apoptosis and cell cycle arrest in various cancer cells, including those with functional p53.[4][5] |
| Downstream Signaling | Activates TAp73-mediated apoptosis.[1][3] | Increases p53 levels (in p53 wild-type cells), leading to upregulation of pro-apoptotic proteins like BAX and downregulation of anti-apoptotic proteins like BCL2.[4][5] |
Quantitative Data Summary from Comparative Studies:
Data below is a synthesized representation from published studies and should be interpreted in the context of the specific experimental systems used.
Table 1: Effect on Cell Viability (IC50 Values)
| Compound/Method | Cell Line | p53 Status | IC50 |
| This compound | MDA-MB-231 | Mutant | ~4.0 - 5.3 µM[2] |
| This compound | MDA-MB-436 | Deleted | Not explicitly stated, but effective in inducing apoptosis.[1] |
| anti-mdm2 siRNA | MCF-7 | Wild-type | ~130 nM[5] |
Table 2: Impact on Apoptosis
| Treatment | Cell Line | Apoptosis Induction | Key Apoptotic Markers |
| This compound | MDA-MB-231 | Significant increase in apoptosis. | Upregulation of TAp73 target genes (e.g., PUMA, NOXA).[3] |
| MDM2 shRNA | MDA-MB-231 | Significant increase in apoptosis. | Not explicitly detailed in the direct comparison study. |
| MDM2 siRNA | MCF-7 | Significant increase in apoptosis. | Increased BAX/BCL2 ratio, release of cytochrome c.[4][5] |
Specificity and Off-Target Effects
A crucial consideration for any targeted therapy is the potential for off-target effects.
This compound: As a PROTAC, this compound's specificity is determined by the binding affinities of its two warheads for MDM2 and the VHL E3 ligase. The available data suggests that this compound is highly specific for MDM2 and spares normal cells.[1] Studies have shown it does not cause overt toxicity in mice.[3]
siRNA Knockdown: Off-target effects are a known concern with siRNA technology. These can arise from the siRNA sequence having partial complementarity to unintended mRNA transcripts, leading to their unintended silencing. These effects are sequence-dependent and can be mitigated through careful siRNA design, chemical modifications, and using pools of multiple siRNAs.
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon published findings.
This compound Treatment Protocol (General)
-
Cell Culture: Plate cancer cells (e.g., MDA-MB-231) in appropriate growth medium and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treatment: Dilute the this compound stock solution to the desired final concentration in cell culture medium and add to the cells.
-
Incubation: Incubate the cells for the desired time period (e.g., 24-72 hours) to assess effects on cell viability, apoptosis, or protein levels.
-
Analysis: Perform downstream analyses such as Western blotting for MDM2 and other proteins of interest, or cell viability assays (e.g., MTT).
siRNA Knockdown Protocol (General)
-
Cell Seeding: Plate cells to achieve 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
Dilute the MDM2-specific siRNA and a non-targeting control siRNA in serum-free medium.
-
In a separate tube, dilute a transfection reagent (e.g., Lipofectamine) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature to allow for complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells and incubate for the recommended time (typically 4-6 hours).
-
Post-Transfection: Replace the transfection medium with fresh complete growth medium.
-
Analysis: Harvest cells at various time points post-transfection (e.g., 24, 48, 72 hours) to assess MDM2 mRNA levels (by qRT-PCR) and protein levels (by Western blotting), as well as cellular phenotypes.[6]
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Mechanism of action for this compound.
Caption: Mechanism of action for siRNA knockdown of MDM2.
Caption: General experimental workflows.
Conclusion and Future Perspectives
Both this compound and siRNA-mediated knockdown are powerful tools for reducing MDM2 levels and studying its downstream consequences.
-
This compound represents a promising therapeutic strategy, particularly for cancers with mutated or deleted p53, where traditional MDM2 inhibitors are ineffective. Its catalytic mode of action and high specificity offer potential advantages in terms of potency and reduced off-target effects.
-
siRNA knockdown remains a valuable and widely used research tool for validating the role of MDM2 in various cellular processes. Its ease of design and synthesis makes it accessible for initial target validation studies. However, careful consideration of off-target effects is paramount for data interpretation.
The choice between these two modalities will depend on the specific research question. For therapeutic development and studying the effects of complete and sustained protein removal, this compound is a compelling option. For rapid and accessible target validation in vitro, siRNA remains a robust and valuable method. Future research will likely focus on further characterizing the long-term efficacy and safety of MDM2-targeting PROTACs and refining siRNA technologies to minimize off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Dual inhibitor of MDM2 and NFAT1 for experimental therapy of breast cancer: in vitro and in vivo anticancer activities and newly discovered effects on cancer metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MDM2 Knockdown Reduces the Oncogenic Activities and Enhances NIS Protein Abundance in Papillary Thyroid Cancer | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 4. Targeted MDM2 degradation reveals a new vulnerability for p53 inactivated triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for YX-02-030
For researchers, scientists, and drug development professionals, the proper handling and disposal of novel compounds like YX-02-030, a PROTAC MDM2 degrader, are critical for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide to the safe disposal of this compound, based on available safety data and general best practices for chemical waste management.
Summary of Key Safety and Handling Data
While the Safety Data Sheet (SDS) for this compound states that it is not a hazardous substance or mixture, it is prudent to handle it with the care afforded to all laboratory chemicals, particularly novel compounds for which the full toxicological profile may not be known.[1] General safety precautions include avoiding inhalation, eye and skin contact, and using the compound in a well-ventilated area.[1]
| Parameter | Information | Source |
| Chemical Name | This compound | MedchemExpress |
| CAS Number | 3049076-98-1 | MedchemExpress[1] |
| Molecular Formula | C66H85Cl2N9O10S | MedchemExpress[1] |
| Hazards | Not a hazardous substance or mixture | MedchemExpress[1] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | MedchemExpress[1] |
| Storage (in solvent) | -80°C for 6 months; -20°C for 1 month | MedchemExpress[1] |
| Incompatible Materials | No data available | |
| First Aid Measures | Eye contact: Flush with water, call a physician. Skin contact: Rinse with water, call a physician. Inhalation: Move to fresh air. Ingestion: Wash out mouth with water, do NOT induce vomiting, call a physician. | MedchemExpress[1] |
Step-by-Step Disposal Protocol
The following disposal protocol is based on general best practices for laboratory chemical waste and should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) guidelines, as well as local, state, and federal regulations.
Personal Protective Equipment (PPE)
Always wear appropriate PPE when handling this compound waste. This includes:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
Waste Segregation and Collection
Proper segregation of chemical waste is essential to prevent accidental reactions and ensure proper disposal.
-
Solid Waste:
-
Collect unused this compound powder in a clearly labeled, sealed container designated for chemical waste.
-
Contaminated consumables such as pipette tips, tubes, and gloves should be collected in a separate, sealed container also labeled as chemical waste.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a dedicated, sealed, and clearly labeled waste container.
-
Do not mix this compound solutions with other incompatible chemical waste streams.
-
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate personnel from the immediate area.
-
Containment: For liquid spills, absorb the material with a non-combustible absorbent material such as vermiculite, sand, or earth.[1]
-
Cleanup: Carefully sweep or scoop up the absorbed material or solid spill to avoid generating dust.
-
Decontamination: Decontaminate the spill area with a suitable solvent, such as alcohol, and then wash the area thoroughly.[1]
-
Waste Collection: Collect all spill cleanup materials in a designated, sealed container for hazardous waste.
Final Disposal
All waste containing this compound, regardless of the SDS classification, should be disposed of as chemical waste through your institution's EHS-approved waste management program.
-
Labeling: Ensure all waste containers are clearly labeled with the full chemical name ("this compound") and any other information required by your institution.
-
Storage: Store waste containers in a designated, secure area away from general laboratory traffic and incompatible materials pending pickup by your EHS provider.
-
Do not dispose of this compound down the drain or in the general trash.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling YX-02-030
This document provides immediate safety, logistical, and operational guidance for researchers, scientists, and drug development professionals handling YX-02-030. The information herein is intended to supplement, not replace, institutional safety protocols and a thorough understanding of the available product data.
Chemical Identity:
| Compound Name | This compound |
| Synonyms | YX-02-030M |
| Molecular Formula | C₆₆H₈₅Cl₂N₉O₁₀S |
| Molecular Weight | 1267.41 g/mol |
| Target | PROTAC MDM2 degrader |
| CAS Number | 3049076-98-1 |
Personal Protective Equipment (PPE)
Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following PPE recommendations are based on general best practices for handling potent, powdered research compounds of unknown toxicity. A comprehensive risk assessment should be conducted before handling.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be required for splash hazards. | Protects eyes and face from splashes and airborne particles. |
| Hand Protection | Disposable nitrile gloves. Consider double-gloving for enhanced protection. | Prevents skin contact with the compound. |
| Body Protection | A fully buttoned laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of aerosolization. | Prevents inhalation of the powdered compound. |
Operational Plan: Reconstitution and Storage
Reconstitution:
For in vitro use, this compound can be reconstituted in a suitable solvent such as DMSO. The product data sheet does not specify a recommended concentration, so this should be determined based on the experimental requirements.
Storage of this compound: [1]
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In solvent | -80°C | 6 months |
| -20°C | 1 month |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations for chemical waste. As a general guideline:
-
Solid Waste: Collect unused this compound powder and any materials used for cleaning spills (e.g., absorbent pads, contaminated gloves) in a designated, sealed container for hazardous chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not dispose of down the drain.
-
Sharps: Any needles or other sharps used to handle this compound solutions should be disposed of in a designated sharps container.
Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Experimental Protocols
The following are representative protocols for key experiments involving this compound, based on its known biological activity as an MDM2 degrader.
Western Blotting for MDM2 Degradation:
-
Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time period (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against MDM2 overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
Cell Viability Assay (e.g., MTT Assay):
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC₅₀ value.
Signaling Pathway and Experimental Workflow
Mechanism of Action of this compound:
This compound is a PROTAC (Proteolysis Targeting Chimera) that functions by inducing the degradation of the MDM2 protein.[1] It is a heterobifunctional molecule with one end that binds to the MDM2 protein and the other end that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2] This proximity induces the ubiquitination of MDM2, marking it for degradation by the proteasome.[2]
Caption: Mechanism of action of this compound as a PROTAC MDM2 degrader.
General Experimental Workflow for Characterizing this compound:
The following diagram outlines a typical workflow for the initial characterization of a novel compound like this compound in a research setting.
Caption: A general experimental workflow for the in vitro characterization of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
